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5-(2-Chloroethyl)-1H-tetrazole

Cat. No.: B090679
CAS No.: 18755-46-9
M. Wt: 132.55 g/mol
InChI Key: YZQCWPFTAAUGPS-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1H-tetrazole is a versatile chemical intermediate in medicinal chemistry, primarily valued for its role in the synthesis of novel bioactive molecules. The tetrazole ring system is a well-established carboxylic acid bioisostere, which can improve the metabolic stability and bioavailability of lead compounds . Recent research has leveraged this scaffold in the design and synthesis of potential anticancer agents. Specifically, 1H-tetrazole derivatives have been explored as a key structural element in a class of novel microtubule destabilizers . These compounds are designed to inhibit tubulin polymerization, disrupt microtubule function in cancer cells, and induce cell cycle arrest at the G2/M phase, demonstrating a promising mechanism of action for antitumor activity . The 2-chloroethyl side chain on the tetrazole ring provides a reactive handle for further functionalization, allowing researchers to link the tetrazole moiety to other pharmacophores, such as arylpiperazine groups, to create complex molecules for biological evaluation . As such, this compound serves as a critical building block for chemical biologists and medicinal chemists developing the next generation of targeted cancer therapeutics. Beyond oncology, tetrazole derivatives find broad application as ligands in coordination chemistry and as components in the synthesis of energetic materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClN4 B090679 5-(2-Chloroethyl)-1H-tetrazole CAS No. 18755-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloroethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCWPFTAAUGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362539
Record name 5-(2-Chloroethyl)-1H-tetrazole
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Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-46-9
Record name 5-(2-Chloroethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)-1H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile properties of the tetrazole ring, which can act as a bioisostere for carboxylic acids. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical structure, and predicted properties. Furthermore, this guide outlines a representative experimental protocol for its synthesis and characterization, based on established methods for analogous 5-substituted tetrazoles. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole moiety is a key functional group in a number of pharmaceutical agents, often serving as a metabolically stable isostere of a carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, possesses a reactive chloroethyl side chain, making it a potentially valuable building block for the synthesis of more complex molecules and novel drug candidates. Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and development.

Physicochemical Properties

Currently, detailed experimentally determined physicochemical data for this compound is limited in publicly accessible literature. The following tables summarize key identifiers and predicted properties for this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18755-46-9
Molecular Formula C₃H₅ClN₄
Molecular Weight 132.55 g/mol
Canonical SMILES C1=NNN=C1CCCl
InChI Key YZQCWPFTAAUGPS-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Melting Point 100-105 °CChemicalBook[1]
Boiling Point 298.4 ± 42.0 °CChemicalBook[1]
Density 1.446 ± 0.06 g/cm³ChemicalBook[1]
pKa 4.0 ± 0.10ChemicalBook[1]
logP (XLogP3) 0.4ECHEMI
Solubility Moderate solubility in polar organic solvents.CymitQuimica[2]
Physical State Solid at room temperature.CymitQuimica[2]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize this compound from 3-chloropropionitrile and sodium azide.

Materials:

  • 3-Chloropropionitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂) (for quenching)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropionitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the mixture with aqueous HCl to pH ~2.

    • Add a solution of sodium nitrite to quench any residual azide.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl protons, likely two triplets.

    • ¹³C NMR: The carbon NMR spectrum should display peaks for the two carbons of the ethyl group and the carbon of the tetrazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the tetrazole ring (around 3000-3400 cm⁻¹), C-H bonds, and the C=N and N=N bonds of the tetrazole ring.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (132.55 g/mol ) and provide information about its fragmentation pattern.

Visualizations

Synthetic Pathway

Synthesis_Pathway reagent1 3-Chloropropionitrile product This compound reagent1->product [3+2] Cycloaddition reagent2 NaN₃, NH₄Cl DMF, 120 °C

Caption: Synthetic pathway for this compound.

General Experimental Workflow

Experimental_Workflow start Synthesis workup Aqueous Work-up start->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for synthesis and characterization.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic start This compound (Starting Material) synthesis Chemical Modification (e.g., Nucleophilic Substitution) start->synthesis library Library of Derivatives synthesis->library screening Biological Screening (e.g., Enzyme Assays) library->screening hit Hit Compound(s) screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role in a typical drug discovery cascade.

Conclusion

This compound represents a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides a summary of its predicted characteristics and a representative protocol for its synthesis and characterization. This information serves as a starting point for researchers to further explore the chemistry and biological activity of this and related tetrazole derivatives. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-Depth Technical Guide to 5-(2-Chloroethyl)-1H-tetrazole (CAS: 18755-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic organic compound that belongs to the tetrazole family. The tetrazole ring is a five-membered aromatic system composed of four nitrogen atoms and one carbon atom. This class of compounds has garnered significant interest in medicinal chemistry, primarily due to the tetrazole group's ability to act as a bioisosteric replacement for the carboxylic acid functionality. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles of drug candidates. The presence of a reactive 2-chloroethyl side chain at the 5-position of the tetrazole ring makes this compound a valuable and versatile building block in the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its utility extends to the development of novel compounds in agrochemicals and materials science. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 100-105 °C. It is characterized by the molecular formula C₃H₅ClN₄ and a molecular weight of 132.55 g/mol .[1] A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 18755-46-9[1]
Molecular Formula C₃H₅ClN₄[1]
Molecular Weight 132.55 g/mol [1]
Appearance Solid, Crystalline
Melting Point 100-105 °C
Boiling Point 298.4±42.0 °C (Predicted)
Density 1.446±0.06 g/cm³ (Predicted)
pKa 4.0±0.10 (Predicted)

Synthesis

The most common and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For this compound, the logical precursor is 3-chloropropionitrile.

General Experimental Protocol for the Synthesis of 5-Substituted 1H-Tetrazoles

This protocol describes a general method for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, which can be adapted for the synthesis of this compound.

Materials:

  • Nitrile (e.g., 3-chloropropionitrile)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂, SnCl₂)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, or an alcohol like isopropanol)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the nitrile (1 equivalent) is dissolved in the chosen solvent.

  • Sodium azide (1.1-1.5 equivalents) and the catalyst (e.g., ammonium chloride, 1.1-1.5 equivalents) are added to the solution.

  • The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to days. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the reaction is performed in an organic solvent, it is often diluted with water.

  • The mixture is then acidified to a pH of approximately 2-3 with hydrochloric acid to protonate the tetrazole ring. This typically results in the precipitation of the product.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_of_5_2_Chloroethyl_1H_tetrazole 3-Chloropropionitrile 3-Chloropropionitrile Cycloaddition [3+2] Cycloaddition 3-Chloropropionitrile->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition Solvent_Heat Solvent, Heat Solvent_Heat->Cycloaddition Intermediate Tetrazolate Anion Cycloaddition->Intermediate Acidification Acidification (H+) Intermediate->Acidification Product This compound Acidification->Product

Caption: General reaction scheme for the synthesis of this compound.

Spectroscopic Data

Spectroscopic DataExpected Characteristics
¹H NMR A triplet around 3.3-3.8 ppm for the methylene group adjacent to the tetrazole ring and a triplet around 3.8-4.2 ppm for the methylene group adjacent to the chlorine atom. A broad singlet for the N-H proton of the tetrazole ring may be observed at a lower field (δ > 10 ppm), though it is often not observed due to exchange with residual water in the solvent.
¹³C NMR A signal for the carbon of the tetrazole ring (C5) is expected in the range of 150-160 ppm. Signals for the ethyl chain carbons would appear further upfield.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (broad, ~3000-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and N=N stretching of the tetrazole ring (~1400-1600 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺. A characteristic fragmentation pattern for 5-substituted tetrazoles is the loss of a molecule of nitrogen (N₂).

Applications in Drug Development and Medicinal Chemistry

The tetrazole ring is a well-established pharmacophore in medicinal chemistry. Its acidic nature, comparable to that of a carboxylic acid, allows it to participate in similar biological interactions, such as hydrogen bonding and salt bridge formation with biological targets. The key advantage of the tetrazole moiety is its improved metabolic stability and bioavailability compared to the carboxylic acid group.

This compound serves as a valuable starting material for the synthesis of a variety of biologically active molecules. The chloroethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of more complex molecular scaffolds. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of this compound could potentially be investigated for a range of therapeutic areas, including but not limited to:

  • Antihypertensive agents: Many angiotensin II receptor blockers (ARBs) incorporate a tetrazole ring.

  • Anticancer agents: Tetrazole-containing compounds have shown promise as anticancer agents through various mechanisms.

  • Antimicrobial agents: The tetrazole scaffold is present in several antibacterial and antifungal compounds.

  • Anti-inflammatory agents: Tetrazole derivatives have been explored for their anti-inflammatory properties.

Applications_Workflow cluster_0 Synthesis of Bioactive Molecules cluster_1 Drug Discovery & Development Start This compound Reaction Nucleophilic Substitution on Chloroethyl Group Start->Reaction Derivatives Diverse Tetrazole Derivatives Reaction->Derivatives Screening Biological Screening Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Chloroethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, predicted analytical data for characterization, and essential safety protocols.

Introduction

This compound is a substituted tetrazole derivative. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a reactive chloroethyl side chain provides a valuable handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Tetrazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antihypertensive, and anticancer properties.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide salt.[1][2] For the synthesis of this compound, the reaction involves the treatment of 3-chloropropionitrile with sodium azide, often in the presence of a catalyst and a suitable solvent.

A plausible synthetic route is also described in a patent (CN101805306A), which starts from 3-hydroxypropionitrile, followed by protection, chlorination, and deprotection steps. However, the direct cycloaddition from 3-chloropropionitrile is a more straightforward approach.

General Synthesis Workflow

Synthesis_Workflow 3-Chloropropionitrile 3-Chloropropionitrile Reaction Reaction 3-Chloropropionitrile->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

A high-level overview of the synthesis process.
Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative procedure based on established methods for tetrazole synthesis.[3][4][5]

Materials:

  • 3-Chloropropionitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride

  • Water or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloropropionitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and a catalyst such as zinc bromide (1 equivalent) or triethylamine hydrochloride (1.1-1.5 equivalents).

  • Solvent Addition: Add the chosen solvent, either water or DMF, to the flask. The use of water is often preferred for safety and environmental reasons.[6]

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to over 24 hours depending on the specific conditions.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If DMF was used as the solvent, dilute the mixture with water.

    • Carefully acidify the aqueous solution to a pH of approximately 2-3 with hydrochloric acid. Caution: This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid, which is toxic and explosive.

    • The product may precipitate upon acidification. If so, collect the solid by filtration.

    • If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety Precautions:

  • Sodium azide is highly toxic and can be explosive, especially in contact with heavy metals or acids. [8][9][10][11][12] Handle with extreme care in a well-ventilated fume hood.

  • Use non-metal spatulas and avoid contact with metal surfaces.[12]

  • The acidification step must be performed slowly and with caution to minimize the formation of hydrazoic acid.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₃H₅ClN₄
Molecular Weight 132.55 g/mol
Appearance White to off-white solid
Melting Point Not reported; likely a crystalline solid
Solubility Expected to be soluble in polar organic solvents
Predicted Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts can be performed using computational methods.[13][14][15] The following are estimated values.

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9 - 4.1Triplet2H-CH₂-Cl
~3.2 - 3.4Triplet2HTetrazole-CH₂-
Broad singlet1HN-H of tetrazole
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
~155 - 160C5 of tetrazole
~40 - 45-CH₂-Cl
~25 - 30Tetrazole-CH₂-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[16][17][18][19][20]

IR Spectroscopy (Predicted)Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadN-H stretching (H-bonded)
~2950MediumC-H stretching (aliphatic)
1600 - 1450MediumN=N and C=N stretching in ring
~1100MediumTetrazole ring vibrations
~750StrongC-Cl stretching

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.[21][22][23][24][25]

Mass Spectrometry (Predicted)m/z RatioPossible Fragment Ion
132/134[M]⁺ (Molecular ion, Cl isotopes)
104/106[M - N₂]⁺
97[M - Cl]⁺
69[M - Cl - N₂]⁺

Logical Relationships in Synthesis

The core of the synthesis is the [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.

General mechanism of [3+2] cycloaddition.

Potential Applications and Future Directions

While specific biological data for this compound is not widely published, its structural motifs suggest potential for exploration in several areas of drug discovery. The tetrazole core is a key feature in several approved drugs, and the chloroethyl group allows for facile derivatization to generate libraries of compounds for screening. Future research could focus on synthesizing a range of derivatives and evaluating their activity in assays related to cancer, infectious diseases, and inflammatory conditions.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and to conduct thorough analytical characterization to confirm the identity and purity of the synthesized compound.

References

Spectroscopic and Analytical Characterization of 5-(2-Chloroethyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for 5-(2-Chloroethyl)-1H-tetrazole could not be located. The data presented in this guide is therefore predicted based on the known chemical structure and established principles of spectroscopic analysis for analogous tetrazole and chloroalkane compounds.

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, targeting researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features: a tetrazole ring and a 2-chloroethyl substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~15-16Singlet (broad)1HN-H of tetrazole ring
~3.9 - 4.1Triplet2H-CH₂-Cl
~3.3 - 3.5Triplet2HTetrazole-CH₂-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C5 of tetrazole ring
~40-CH₂-Cl
~28Tetrazole-CH₂-

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Medium-BroadN-H stretch
2960-2850MediumC-H stretch (aliphatic)
1640-1550MediumN=N stretch, C=N stretch (ring)
1470-1430MediumC-H bend (scissoring)
1100-1000StrongC-N stretch
750-650StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
132/134[M]⁺˙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
104/106[M - N₂]⁺˙
97[M - Cl]⁺
83[M - CH₂Cl]⁺
55[C₂H₄N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of tetrazole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker or Jeol, 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-16 ppm for this compound), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for carbon nuclei in the molecule (e.g., 0-170 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer or Bruker).

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS), with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer. For LC-MS, the sample is separated by liquid chromatography and then introduced into the ESI source.

  • Ionization: Ionize the sample molecules. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Tautomerism in 5-Substituted-1H-Tetrazoles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 5-substituted-1H-tetrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Understanding the tautomeric equilibrium between the 1H- and 2H-forms is crucial for predicting molecular properties, biological activity, and for the rational design of new therapeutic agents. This document details the quantitative aspects of this equilibrium, outlines the key experimental and computational methodologies used in its study, and provides visual representations of the underlying principles and workflows.

Introduction to Tautomerism in 5-Substituted-1H-Tetrazoles

5-Substituted-1H-tetrazoles can exist as two principal tautomers: the 1H-tetrazole and the 2H-tetrazole.[2][3][4] This prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the tetrazole ring. The position of this equilibrium is a delicate balance influenced by several factors, including the electronic nature of the substituent at the 5-position, the polarity of the solvent, temperature, and the physical state (solution, solid, or gas phase).[3][5]

In solution, the 1H- and 2H-tautomers are in a dynamic equilibrium.[3] Generally, the 1H-tautomer is the predominant form in polar solvents, while the 2H-tautomer is more stable in the gas phase and nonpolar solvents.[4] The tautomeric state significantly impacts the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn modulate its interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers: KT = [2H-tautomer] / [1H-tautomer]. A comprehensive understanding of the factors governing this constant is essential for drug design.

Computational Data

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. The tables below summarize calculated relative energies and dipole moments for a series of 5-substituted tetrazoles.

Table 1: Calculated Relative Energies of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles in the Gas Phase

Substituent (R)Calculation MethodRelative Energy (kcal/mol) of 1H vs. 2HReference
-HDFT/B3LYP/6-31G2.07[6]
-CH3DFT/B3LYP/6-31G2.11[6]
-C(CH3)3DFT/B3LYP/6-31GNot Specified[5]
-PhDFT/B3LYP/6-31G2.99[6]
-ClDFT/B3LYP/6-31GNot Specified[5][7]
-CF3DFT/B3LYP/6-31GNot Specified[5]
-NO2DFT/B3LYP/6-31G2.99[6]
-NH2DFT/B3LYP/6-31G3.01[6]
-OHDFT/B3LYP/6-31G1.81[6]
-COOHDFT/B3LYP/6-31G1.98[6]
-C2H5DFT/B3LYP/6-31G*2.61[6]

Note: Positive values indicate that the 2H-tautomer is more stable in the gas phase.

Table 2: Calculated Dipole Moments of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles

Substituent (R)TautomerCalculation MethodDipole Moment (Debye)Reference
-H1HDFT/B3LYP/6-31G5.23[2]
-H2HDFT/B3LYP/6-31G2.13[2]
-CH31HDFT/B3LYP/6-31G5.43[2]
-CH32HDFT/B3LYP/6-31G2.21[2]
-NH21HDFT/B3LYP/6-31G5.86[2]
-NH22HDFT/B3LYP/6-31G3.24[2]
-NO21HDFT/B3LYP/6-31G2.13[2]
-NO22HDFT/B3LYP/6-31G4.96[2]

Note: The higher dipole moment of the 1H-tautomer explains its stabilization in polar solvents.

Experimental Data

Experimentally determined tautomeric equilibrium constants (KT) and pKa values provide crucial validation for computational models and a direct measure of tautomeric preference in solution.

Table 3: Experimental Tautomeric Equilibrium Constants (KT = [2H]/[1H]) for 5-Substituted Tetrazoles in Various Solvents

Substituent (R)SolventKTMethodReference
-CH3Gas Phase~4.2 - 5.2Photoelectron Spectroscopy[7]
-PhDMSO-d60.251H NMR[5]
-PhCD3OD0.331H NMR[5]
-PhAcetone-d60.431H NMR[5]
-N(CH3)2DMSO-d60.111H NMR[5]
-N(CH3)2CD3OD0.151H NMR[5]
-N(CH3)2Acetone-d60.201H NMR[5]

Note: A KT value less than 1 indicates that the 1H-tautomer is the major species in that solvent.

Table 4: pKa Values of 5-Substituted-1H-Tetrazoles in Aqueous Solution

Substituent (R)pKaReference
-H4.70[8]
-CH35.50[8]
-C2H55.59[8]
-CH2CH2-4.42, 5.74[8]
-Ph4.83[8]

Experimental and Computational Protocols

Synthesis of 5-Substituted-1H-Tetrazoles

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[9]

General Protocol:

  • Reactants: An appropriate organic nitrile, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride, ammonium chloride) are used.[9]

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is commonly employed.[9]

  • Reaction Conditions: The reaction mixture is typically heated at elevated temperatures (e.g., 120-150 °C) for several hours.[9] Microwave-assisted synthesis can significantly reduce reaction times.[3]

  • Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the tetrazolate anion. The product is then isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5][10]

Methodology:

  • Sample Preparation: A solution of the 5-substituted-1H-tetrazole is prepared in a deuterated solvent of choice.

  • Data Acquisition: 1H, 13C, and 15N NMR spectra are acquired. The chemical shifts of the ring atoms, particularly the carbon at the 5-position and the ring nitrogens, are sensitive to the tautomeric form.

  • Quantitative Analysis: The ratio of the two tautomers can be determined by integrating the signals corresponding to each tautomer in the 1H NMR spectrum, provided that the signals are well-resolved and the exchange rate is slow on the NMR timescale. In cases of fast exchange, the observed chemical shifts are a weighted average of the shifts of the individual tautomers, and more complex analyses, such as low-temperature NMR, may be required.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, including the precise location of the proton in the solid state, thus identifying the predominant tautomer in the crystal lattice.[8]

Methodology:

  • Crystal Growth: Single crystals of the 5-substituted-1H-tetrazole are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions. The location of the hydrogen atom on the tetrazole ring confirms the tautomeric form present in the solid state.

Computational Chemistry

Computational methods, primarily DFT, are used to model the tautomeric equilibrium and predict the relative stabilities and properties of the tautomers.

Methodology:

  • Structure Optimization: The geometries of both the 1H- and 2H-tautomers are optimized using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Zero-point vibrational energy corrections are typically included.

  • Solvent Effects: The influence of the solvent can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).

  • Property Calculation: Other properties, such as dipole moments and NMR chemical shifts, can also be calculated to aid in the interpretation of experimental data.

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the 1H- and 2H-forms of a 5-substituted tetrazole.

Factors Influencing Tautomerism

Factors_Influencing_Tautomerism Tautomerism Tautomeric Equilibrium (1H vs. 2H) Substituent Substituent at C5 (Electronic & Steric Effects) Substituent->Tautomerism Solvent Solvent Polarity Solvent->Tautomerism State Physical State (Gas, Solution, Solid) State->Tautomerism Temp Temperature Temp->Tautomerism

Caption: Key factors influencing the tautomeric equilibrium of 5-substituted tetrazoles.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow Start Synthesis of 5-Substituted Tetrazole NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR Xray X-ray Crystallography Start->Xray Comp Computational Modeling (DFT) Start->Comp KT Determine K_T (in solution) NMR->KT SolidState Identify Solid-State Tautomer Xray->SolidState RelativeE Calculate Relative Energies Comp->RelativeE Analysis Data Analysis & Interpretation Conclusion Characterize Tautomeric Behavior Analysis->Conclusion KT->Analysis SolidState->Analysis RelativeE->Analysis

Caption: A typical experimental and computational workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 5-substituted-1H-tetrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the 1H- and 2H-tautomeric equilibrium is paramount for the rational design of molecules with desired properties. This guide has provided a consolidated resource of quantitative data, detailed experimental and computational methodologies, and clear visual aids to support researchers in this field. The interplay of substituent effects, solvent polarity, and physical state creates a complex but predictable system that can be effectively studied using a combination of modern analytical and computational techniques. Further research into expanding the library of experimental tautomeric equilibrium constants for a wider range of substituents and solvent systems will continue to refine our understanding and predictive capabilities in this important area of heterocyclic chemistry.

References

An In-depth Technical Guide to 5-(2-Chloroethyl)-1H-tetrazole: History, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloroethyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the known history and discovery of its synthetic precursors, outlines a detailed experimental protocol for its synthesis, and presents its key physicochemical and spectroscopic data. The synthesis involves a multi-step process beginning with the formation of a hydroxyethyl-tetrazole intermediate, followed by chlorination. This guide also includes a discussion on the potential biological significance of this compound, drawing inferences from the activities of structurally related tetrazole derivatives. Diagrams illustrating the synthetic pathway and a summary of quantitative data are provided to facilitate understanding and application in a research and development setting.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and planar structures. The tetrazole moiety is found in several marketed drugs, highlighting its significance in drug design and development. This compound is a functionalized tetrazole that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a reactive chloroethyl group allows for various nucleophilic substitution reactions, making it a versatile building block for the introduction of the tetrazole scaffold into diverse molecular architectures. This guide aims to provide a detailed technical resource on the history, synthesis, and properties of this compound for professionals in the field of chemical and pharmaceutical sciences.

History and Discovery

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin.[1] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile, a reaction first described by Hantzsch and Vagt in 1901.[1]

While the specific first synthesis of this compound is not well-documented in readily available literature, its synthesis is predicated on the formation of the precursor, 5-(2-hydroxyethyl)-1H-tetrazole. A synthetic route for this compound has been described in Chinese patent CN101805306A, which outlines a multi-step process starting from 3-hydroxypropanenitrile. This patent provides a practical method for the production of this compound, indicating its utility as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 18755-46-9[2][3]
Molecular Formula C₃H₅ClN₄[2][3]
Molecular Weight 132.55 g/mol [2][3]
Appearance Solid, Crystalline
Melting Point 100-105 °C[3]
Boiling Point (Predicted) 298.4 ± 42.0 °C[3]
Density (Predicted) 1.446 ± 0.06 g/cm³[3]
pKa (Predicted) 4.0 ± 0.10[3]

Due to the lack of publicly available, peer-reviewed spectroscopic data specifically for this compound, the following sections on NMR, IR, and Mass Spectrometry provide general characteristics expected for this structure based on the analysis of similar tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two triplet signals corresponding to the two methylene groups of the chloroethyl side chain. The methylene group adjacent to the tetrazole ring (C1') would likely appear at a different chemical shift than the methylene group bonded to the chlorine atom (C2'). A broad singlet for the N-H proton of the tetrazole ring is also anticipated, though its chemical shift can be highly variable and dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should exhibit signals for the two carbons of the ethyl chain and one signal for the carbon atom of the tetrazole ring. The chemical shifts of the ethyl carbons will be influenced by the adjacent chlorine atom and the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 2500-3200 cm⁻¹ would be indicative of the N-H stretching of the tetrazole ring. C-H stretching vibrations of the ethyl group would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching band would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 132 and 134 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for 5-substituted tetrazoles include the loss of N₂ (28 Da) or HN₃ (43 Da).[4] Fragmentation of the chloroethyl side chain is also expected.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as outlined in Chinese patent CN101805306A. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Protection cluster_2 Step 3: Chlorination cluster_3 Step 4: Deprotection A 3-Hydroxypropanenitrile C 5-(2-Hydroxyethyl)-1H-tetrazole A->C [3+2] Cycloaddition B Sodium Azide B->C E Protected Tetrazole C->E Protection of N-H D Triphenylchloromethane D->E G Chlorinated Intermediate E->G Hydroxyl to Chloro F Thionyl Chloride F->G I This compound G->I Removal of Protecting Group H Acidic Conditions H->I

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-(2-Hydroxyethyl)-1H-tetrazole

This step involves the [3+2] cycloaddition reaction between 3-hydroxypropanenitrile and sodium azide.

Materials:

  • 3-Hydroxypropanenitrile

  • Sodium Azide

  • Triethylamine Hydrochloride

  • Triethylamine

  • Solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add 3-hydroxypropanenitrile, sodium azide, triethylamine hydrochloride, and triethylamine in a suitable solvent such as toluene.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid solution (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-(2-hydroxyethyl)-1H-tetrazole.

Step 2: Protection of the Tetrazole Ring

The N-H group of the tetrazole is protected to prevent side reactions during the subsequent chlorination step.

Materials:

  • 5-(2-Hydroxyethyl)-1H-tetrazole

  • Triphenylchloromethane (Trityl chloride)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve 5-(2-hydroxyethyl)-1H-tetrazole in a suitable solvent like THF.

  • Add a base, such as triethylamine, to the solution.

  • Slowly add a solution of triphenylchloromethane in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction mixture by removing the solvent and purifying the residue to obtain the protected intermediate.

Step 3: Chlorination of the Hydroxyl Group

The hydroxyl group of the protected intermediate is converted to a chloro group using a chlorinating agent.

Materials:

  • Protected 5-(2-hydroxyethyl)-1H-tetrazole

  • Thionyl Chloride (SOCl₂)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Dissolve the protected tetrazole in a dry solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • After completion, carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the chlorinated intermediate.

Step 4: Deprotection of the Tetrazole Ring

The final step involves the removal of the protecting group under acidic conditions to yield the target compound.

Materials:

  • Protected this compound

  • Acetonitrile

  • Water

  • Hydrochloric Acid

Procedure:

  • Dissolve the chlorinated intermediate in a mixture of acetonitrile and water.

  • Add hydrochloric acid to adjust the pH to 1-2.

  • Stir the mixture at room temperature overnight.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the residue (e.g., by recrystallization) to obtain this compound.

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activity of this compound, the broader class of tetrazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The tetrazole ring is a key component in several FDA-approved drugs.

The chloroethyl functional group is a known alkylating agent, which can react with nucleophilic sites in biological macromolecules. This reactivity could potentially be harnessed for therapeutic purposes, for example, in the design of targeted covalent inhibitors. However, this also raises potential toxicity concerns that would need to be carefully evaluated.

Given its structure, this compound could serve as a precursor for the synthesis of compounds that target various biological pathways. For instance, it could be used to synthesize analogs of known drugs where a tetrazole ring is desired to replace a carboxylic acid group, potentially improving metabolic stability and other pharmacokinetic properties. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, based on patent literature, and its key physicochemical properties. While specific historical and biological data for this compound are limited, its structural features suggest significant potential for its use in the development of novel therapeutic agents and other functional molecules. The experimental protocols and data presented herein are intended to serve as a foundational resource for researchers and scientists working with this compound, facilitating its application in various research and development endeavors. Further investigation into the biological profile and optimization of its synthesis are warranted to fully explore the potential of this and related tetrazole derivatives.

References

A Comprehensive Technical Guide to the Synthesis of 5-Alkyl-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-alkyl-1H-tetrazole moiety is a crucial pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and overall pharmacological profile. Consequently, efficient and scalable synthetic routes to this heterocyclic core are of paramount importance. This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 5-alkyl-1H-tetrazoles, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Strategies

The synthesis of 5-alkyl-1H-tetrazoles predominantly relies on the [3+2] cycloaddition reaction between an alkyl nitrile and an azide source. However, variations in catalysts, reaction conditions, and starting materials have led to a diverse array of synthetic protocols. Additionally, methods commencing from aldehydes or aldoximes offer valuable alternatives.

[3+2] Cycloaddition of Alkyl Nitriles and Azides

The most prevalent and direct approach involves the reaction of an alkyl nitrile with an azide, typically sodium azide. The reaction is often facilitated by a catalyst to enhance the reaction rate and yield.

A variety of catalysts have been developed to promote this transformation, ranging from Lewis acids to heterogeneous catalysts.

  • Zinc Salts: Zinc(II) salts, such as ZnCl₂ and ZnBr₂, are widely used, effective, and relatively inexpensive catalysts.[1][2] They are believed to activate the nitrile group, rendering it more susceptible to nucleophilic attack by the azide ion.[3] Green chemistry approaches have been developed that utilize water as the solvent in the presence of zinc salts, offering a safer and more environmentally benign process.[2][4]

  • Organotin Azides: Reagents like tributyltin azide are highly effective for the synthesis of tetrazoles, often providing high yields under relatively mild conditions.[5] However, the toxicity and difficulty in removing tin residues are significant drawbacks.[6]

  • Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, various solid-supported catalysts have been investigated. Zeolites, such as CoY zeolite, have demonstrated excellent catalytic activity, offering advantages like operational simplicity and reduced environmental impact.[7][8][9] Other heterogeneous systems include silica sulfuric acid and polymer-supported catalysts.[10][11]

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 5-alkyl-1H-tetrazoles.[12][13][14][15] This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12]

Start Alkyl Nitrile + Sodium Azide Catalyst Catalyst (e.g., ZnCl2, Zeolite) Start->Catalyst Reaction [3+2] Cycloaddition Catalyst->Reaction Solvent Solvent (e.g., DMF, Water) Solvent->Reaction Heating Heating Method (Conventional or Microwave) Heating->Reaction Workup Acidic Work-up & Purification Reaction->Workup Product 5-Alkyl-1H-Tetrazole Workup->Product

Caption: General workflow for the catalytic [3+2] cycloaddition synthesis of 5-alkyl-1H-tetrazoles.

Synthesis from Aldehydes and Aldoximes

Alternative synthetic routes that avoid the direct use of potentially hazardous alkyl nitriles have been developed, starting from more readily available aldehydes or their corresponding aldoximes.

  • One-Pot Synthesis from Aldehydes: A highly efficient one-pot, three-component reaction involves an aldehyde, hydroxylamine, and an azide source.[16][17][18] In this process, the aldehyde is first converted in situ to an aldoxime, which then reacts with the azide to form the tetrazole.[17] This method is often catalyzed by copper salts.[16]

  • From Aldoximes with Diphenyl Phosphorazidate (DPPA): Aldoximes can be directly converted to 5-substituted 1H-tetrazoles using diphenyl phosphorazidate (DPPA).[19][20][21] This method offers a safer alternative to traditional azide sources.[19]

Aldehyde Alkyl Aldehyde Aldoxime In situ Aldoxime Formation Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime Azide Azide Source (e.g., NaN3) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Aldoxime->Cycloaddition Product 5-Alkyl-1H-Tetrazole Cycloaddition->Product

Caption: Reaction pathway for the one-pot synthesis of 5-alkyl-1H-tetrazoles from aldehydes.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for various synthetic methods.

Table 1: [3+2] Cycloaddition of Alkyl Nitriles with Sodium Azide

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂IsopropanolReflux2-685-95[1]
ZnBr₂Water10024~90[2]
CoY ZeoliteDMF1201480-92[7]
Silica Sulfuric AcidDMFReflux6-1272-95[11]
None (Microwave)DMF1302up to 93[12]
Tributyltin AzideTolueneReflux24~85[5]

Table 2: Synthesis from Aldehydes and Aldoximes

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AldehydeHydroxylamine, NaN₃Cu(OAc)₂DMF1201268-90[16]
AldoximeDPPA, DBUNoneXylenesReflux1-2443-99[21]

Detailed Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis from an Alkyl Nitrile

This procedure is a general representation of the zinc-catalyzed cycloaddition.

Materials:

  • Alkyl nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Zinc chloride (0.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alkyl nitrile, sodium azide, and zinc chloride.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and acidify with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis from an Aldehyde

This protocol is adapted from the copper-catalyzed three-component reaction.[16]

Materials:

  • Alkyl aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium azide (1.5 eq)

  • Copper(II) acetate (0.2 eq)

  • Deep Eutectic Solvent (DES) (Choline chloride:Urea 1:2)

  • Water

  • Ethyl acetate

Procedure:

  • In a sealed vessel, combine the alkyl aldehyde, hydroxylamine hydrochloride, sodium azide, and copper(II) acetate in the deep eutectic solvent.

  • Heat the mixture at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Conclusion

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-1H-tetrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a reactive chloroethyl side chain and a metabolically stable tetrazole ring makes it a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. Tetrazole derivatives are well-established as bioisosteres of carboxylic acids and cis-amides, offering improved pharmacokinetic profiles in drug candidates.[1][2] This guide provides a comprehensive overview of the chemical reactivity of this compound, including its synthesis, stability, and key reactions, supported by experimental details and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 18755-46-9[3]
Molecular Formula C₃H₅ClN₄[3]
Molecular Weight 132.55 g/mol [3]
Appearance White to light-yellow crystalline powder[4]
Melting Point 100-105 °C[4]

Synthesis of this compound

The primary synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][5][6] While specific literature detailing the synthesis of this compound is not abundant, the general principle involves the reaction of 3-chloropropionitrile with an azide, typically sodium azide, often in the presence of a Lewis acid catalyst.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, which may be performed in a one-pot fashion.

synthesis_workflow start 3-Chloropropionitrile + Azide Source cycloaddition [3+2] Cycloaddition start->cycloaddition product This compound cycloaddition->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General [3+2] Cycloaddition for 5-Substituted-1H-tetrazoles

The following is a general protocol adapted from the synthesis of various 5-substituted-1H-tetrazoles and can be applied to the synthesis of this compound.[5]

Materials:

  • 3-Chloropropionitrile

  • Sodium azide (NaN₃)

  • Silica sulfuric acid (or another suitable Lewis acid catalyst like ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A suspension of 3-chloropropionitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (as per catalyst optimization) in DMF (10 mL) is prepared in a round-bottom flask.

  • The mixture is heated to reflux and stirred for a duration determined by reaction monitoring (e.g., via TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration and washed with a small amount of solvent.

  • The filtrate is evaporated under reduced pressure to remove the solvent.

  • The crude product is then purified by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.

Chemical Reactivity Profile

The chemical reactivity of this compound is characterized by two main features: the electrophilic nature of the chloroethyl side chain and the nucleophilic and acidic properties of the tetrazole ring.

Reactions of the 2-Chloroethyl Side Chain

The primary mode of reactivity of the chloroethyl group is nucleophilic substitution, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide variety of functional groups at the ethyl side chain.

A key and well-documented reaction of this compound is its conversion to 5-vinyl-1H-tetrazole through an elimination reaction.[7] This transformation is typically achieved by treatment with a base, such as sodium hydroxide.

elimination_reaction reactant This compound reagent NaOH, H₂O reactant->reagent Elimination product 5-Vinyl-1H-tetrazole reagent->product

Caption: Elimination reaction of this compound to form 5-vinyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Vinyl-1H-tetrazole [7]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • p-Methoxyphenol (as a polymerization inhibitor)

  • Chloroform (for recrystallization)

Procedure:

  • A solution of this compound and sodium hydroxide in water is prepared.

  • A small amount of p-methoxyphenol is added to inhibit the polymerization of the vinyl product.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling, the product is isolated and purified by recrystallization from chloroform (with charcoal treatment) to yield 5-vinyl-1H-tetrazole.

  • A yield of 70% has been reported for this transformation.[7]

The chloroethyl group is susceptible to attack by a variety of nucleophiles, enabling the synthesis of a diverse array of 5-(2-substituted ethyl)-1H-tetrazoles.

nucleophilic_substitution reactant This compound reagent Nucleophile (Nu⁻) reactant->reagent SN2 Reaction product 5-(2-Nu-ethyl)-1H-tetrazole reagent->product

Caption: General nucleophilic substitution at the chloroethyl side chain.

Reactions of the Tetrazole Ring

The tetrazole ring itself exhibits characteristic reactivity, primarily involving the acidic N-H proton and the nucleophilic nitrogen atoms.

The tetrazole ring can undergo alkylation at the nitrogen atoms. The reaction of 5-substituted-1H-tetrazoles with alkylating agents can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions.[9][10][11]

N_alkylation reactant This compound reagent Alkylating Agent (R-X) reactant->reagent product1 1-Alkyl-5-(2-chloroethyl)-1H-tetrazole reagent->product1 product2 2-Alkyl-5-(2-chloroethyl)-2H-tetrazole reagent->product2

Caption: N-alkylation of this compound leading to isomeric products.

Stability and Decomposition

Spectroscopic Data

¹H NMR (predicted):

  • A triplet corresponding to the -CH₂-Cl protons.

  • A triplet corresponding to the -CH₂-tetrazole protons.

  • A broad singlet for the N-H proton of the tetrazole ring.

¹³C NMR (predicted):

  • A signal for the carbon of the -CH₂-Cl group.

  • A signal for the carbon of the -CH₂-tetrazole group.

  • A signal for the C5 carbon of the tetrazole ring.

Conclusion

This compound is a valuable synthetic intermediate with a dual reactivity profile. The chloroethyl side chain readily undergoes nucleophilic substitution and elimination reactions, providing a handle for the introduction of diverse functionalities. The tetrazole ring, with its acidic proton and nucleophilic nitrogens, can participate in alkylation and other reactions characteristic of this heterocycle. A thorough understanding of this reactivity is crucial for its effective utilization in the design and synthesis of novel compounds for drug discovery and materials science. Further research to quantify the kinetics and yields of its various reactions and to explore its biological activity is warranted.

References

Methodological & Application

Application Notes and Protocols: 5-(2-Chloroethyl)-1H-tetrazole and its Analogs as Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-chloroethyl)-1H-tetrazole and its longer-chain analog, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, as key intermediates in the synthesis of the pharmaceutical agent Cilostazol. Detailed experimental protocols, quantitative data, and a visualization of the drug's signaling pathway are presented to facilitate research and development in this area.

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can enhance the pharmacological properties of a molecule.[1][2] While this compound itself is a reactive intermediate, its analog, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is a well-established precursor in the industrial synthesis of Cilostazol, a medication used to alleviate symptoms of intermittent claudication in individuals with peripheral vascular disease.[3][4]

Cilostazol is a phosphodiesterase III (PDE3) inhibitor that exhibits antiplatelet and vasodilatory effects.[3] The synthesis of Cilostazol typically involves the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with a chloroalkyl-tetrazole derivative, highlighting the critical role of this class of intermediates.[5][6]

Application: Synthesis of Cilostazol

The primary application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a key building block in the synthesis of Cilostazol. The chloroalkyl group allows for a nucleophilic substitution reaction with the hydroxyl group of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone to form the final ether linkage in the Cilostazol molecule.

Experimental Workflow for Cilostazol Synthesis

The overall synthetic strategy involves two main stages: the synthesis of the tetrazole intermediate and its subsequent coupling with the quinolinone core.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Cilostazol 5-chlorovaleronitrile 5-Chlorovaleronitrile 5-chloro-N-cyclohexylvaleramide 5-Chloro-N-cyclohexylvaleramide 5-chlorovaleronitrile->5-chloro-N-cyclohexylvaleramide H2SO4 cyclohexanol Cyclohexanol cyclohexanol->5-chloro-N-cyclohexylvaleramide H2SO4 intermediate 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole 5-chloro-N-cyclohexylvaleramide->intermediate 1. PCl5 2. TMSN3 PCl5 Phosphorus Pentachloride TMSN3 Azidotrimethylsilane quinolinone 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone cilostazol Cilostazol intermediate->cilostazol Base, Solvent (e.g., Ethanol) quinolinone->cilostazol Base, Solvent (e.g., Ethanol) base Inorganic Base (e.g., K2CO3, KOH)

Figure 1: General workflow for the synthesis of Cilostazol.

Quantitative Data

The synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone has been reported with varying conditions, yielding high purity and good yields.

IntermediateReactantBase(s)SolventYield (%)Purity (%)Reference
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneK2CO3, NaOH, Na2SO366.7% Ethanol92.599.8[3]
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneK2CO3, KOHIsopropanol85.099.8[1]
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneK2CO3, KOHEthanol84.399.8[1]
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneNaOH, Na2SO4, Aliquat 336Water/Toluene8899[6]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole

This protocol describes the synthesis of the key tetrazole intermediate from N-(5-chloropentanoyl)-cyclohexylamine.

Materials:

  • N-(5-chloropentanoyl)-cyclohexylamine

  • Phosphorus pentachloride (PCl₅)

  • Toluene

  • Azidotrimethylsilane (TMSN₃)

  • Water

Procedure:

  • In a suitable reaction vessel, mix 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine with 15.9 g of phosphorus pentachloride in 120 g of toluene at room temperature.

  • Stir the mixture for approximately 3 hours.

  • Add 9.8 g of azidotrimethylsilane to the reaction mixture.

  • Continue stirring at room temperature for about 16 hours.

  • After the reaction is complete, add 50 g of water to quench the reaction.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with 40 g of water.

  • Completely evaporate the toluene under vacuum at a temperature of approximately 45-50°C.

  • The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole (approximately 13.3 g, ~93% molar yield).[7]

Protocol 2: Synthesis of Cilostazol

This protocol details the synthesis of Cilostazol from 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Materials:

  • 1-Cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole (296 g, 1.22 mol)

  • 6-Hydroxy-3,4-dihydroquinolinone (180 g, 1.1 mol)

  • Potassium carbonate (385 g, 2.79 mol)

  • Sodium hydroxide (36 g, 0.9 mol)

  • Sodium sulfite (9 g, 0.071 mol)

  • 66.7% Ethanol (1600 g)

  • Water

Procedure:

  • In a 5000L reactor, add 296 g of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g of 6-hydroxy-3,4-dihydroquinolinone, 385 g of potassium carbonate, 36 g of sodium hydroxide, 9 g of sodium sulfite, and 1600 g of 66.7% ethanol.[3]

  • Heat the mixture to reflux and maintain for 8 hours.[3]

  • After the reaction is complete, add 600 g of water and stir at reflux for an additional 40 minutes.[3]

  • Allow the mixture to stand for stratification and separate the phases. The alkaline aqueous phase can be transferred to a wastewater system.[3]

  • Cool the organic phase to 5°C, and stir to induce crystallization.[3]

  • Filter the crystallized product and rinse with a portion of ethanol.[3]

  • Dry the solid under reduced pressure at 85°C to obtain Cilostazol as a white solid (377 g, 92.5% yield, 99.8% purity).[3]

Mechanism of Action of Cilostazol

Cilostazol's therapeutic effects are primarily mediated through the inhibition of phosphodiesterase type 3 (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in both vascular smooth muscle cells and platelets.

G cluster_0 In Platelets cluster_1 In Vascular Smooth Muscle Cells Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 inhibits cAMP Increased cAMP PDE3->cAMP prevents degradation of PKA Protein Kinase A (PKA) Activation cAMP->PKA activates cAMP->PKA activates Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation MLCK Myosin Light-Chain Kinase (MLCK) Inhibition PKA->MLCK Vasodilation Vasodilation MLCK->Vasodilation

Figure 2: Signaling pathway of Cilostazol.

In vascular smooth muscle, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits myosin light-chain kinase (MLCK). The inhibition of MLCK leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow.[8]

In platelets, the increase in cAMP also activates PKA, which leads to the inhibition of platelet aggregation. This antiplatelet effect helps to prevent the formation of blood clots.[8]

Conclusion

5-(Alkyl)-1H-tetrazole derivatives, particularly 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, are indispensable intermediates in the synthesis of the clinically important drug Cilostazol. The protocols provided herein offer robust and high-yielding methods for the preparation of both the intermediate and the final active pharmaceutical ingredient. Understanding the synthetic pathways and the mechanism of action of Cilostazol is crucial for the continued development of novel therapeutics for vascular diseases.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloroethyl)-1H-tetrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] The presence of a reactive 2-chloroethyl side chain at the 5-position of the tetrazole ring provides a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the synthesis of diverse libraries of compounds with potential applications as pharmaceuticals, agrochemicals, and energetic materials. The electron-withdrawing nature of the tetrazole ring enhances the reactivity of the chloroethyl group towards nucleophilic attack, making it a valuable intermediate in organic synthesis.[3]

These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the ethyl side chain by a nucleophile.

G reactant1 This compound product 5-(2-Substituted-ethyl)-1H-tetrazole reactant1->product + Nu-H reactant2 Nucleophile (Nu-H) reactant2->product byproduct HCl product->byproduct + HCl

Caption: General Nucleophilic Substitution Reaction.

Applications in Medicinal Chemistry

Derivatives of 5-(2-substituted-ethyl)-1H-tetrazole have been investigated for a range of biological activities. The tetrazole core, acting as a carboxylic acid surrogate, can interact with various biological targets. By modifying the substituent at the terminus of the ethyl chain, the pharmacological profile of the molecule can be fine-tuned.

For instance, the introduction of amine functionalities can lead to compounds with potential applications as receptor ligands or enzyme inhibitors. Thioether derivatives have been explored for their antimicrobial and anticancer properties. The diverse pharmacological activities of tetrazole derivatives highlight their importance in drug discovery.

Experimental Protocols

Safety Precautions: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Synthesis of 5-(2-Aminoethyl)-1H-tetrazole Derivatives (N-Alkylation)

This protocol details the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous ACN or DMF (10 mL per mmol of substrate).

  • Add the amine (1.2 eq) to the solution.

  • Add the base (K₂CO₃, 1.5 eq or TEA, 1.5 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_info 1. Dissolve this compound    in anhydrous solvent. 2. Add amine and base. reaction_info 3. Heat to 60-80 °C. 4. Stir for 4-12 hours. 5. Monitor by TLC. setup_info->reaction_info workup_info 6. Cool and filter. 7. Concentrate filtrate. 8. Purify by column chromatography. reaction_info->workup_info

Caption: N-Alkylation Experimental Workflow.

Protocol 2: Synthesis of 5-(2-Thioethyl)-1H-tetrazole Derivatives (S-Alkylation)

This protocol describes the reaction with a thiol to form a thioether linkage.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Anhydrous acetone or DMF

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous acetone or DMF.

  • Add the base (K₂CO₃, 1.5 eq or NaH, 1.2 eq, portion-wise at 0 °C) to form the thiolate.

  • Stir the mixture for 15-30 minutes at room temperature (or 0 °C for NaH).

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water (if NaH was used) or filter the salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_thiolate Thiolate Formation cluster_alkylation S-Alkylation cluster_purification Isolation thiolate_info 1. Dissolve thiol in solvent. 2. Add base (K₂CO₃ or NaH). alkylation_info 3. Add this compound. 4. Stir at room temperature. 5. Monitor by TLC. thiolate_info->alkylation_info purification_info 6. Quench/Filter. 7. Extraction and wash. 8. Concentrate and purify. alkylation_info->purification_info

Caption: S-Alkylation Experimental Workflow.

Protocol 3: Synthesis of 5-(2-Azidoethyl)-1H-tetrazole

This protocol is for the synthesis of an energetic material precursor.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Caution: Sodium azide is toxic and can form explosive heavy metal azides. Use with appropriate safety measures.

  • Dissolve this compound (1.0 eq) in DMF (10 mL per mmol).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Please note that yields are highly dependent on the specific nucleophile and reaction conditions.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Nucleophiles PiperidineK₂CO₃ACN80675-90
AnilineTEADMF1001260-75
MorpholineK₂CO₃ACN80680-95
S-Nucleophiles ThiophenolK₂CO₃AcetoneRT485-95
EthanethiolNaHDMF0 to RT270-85
Other Sodium Azide-DMF701880-90

Signaling Pathway and Biological Relevance

The diverse derivatives synthesized from this compound can interact with various biological pathways. For example, tetrazole-containing compounds are known to act as angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. The general mechanism of action for ARBs involves the inhibition of the renin-angiotensin-aldosterone system (RAAS).

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction activates ARB Tetrazole Derivative (ARB) ARB->AT1R blocks

Caption: Simplified RAAS pathway and ARB action.

By synthesizing novel derivatives of this compound, researchers can explore their potential as modulators of this and other clinically relevant signaling pathways. The versatility of the nucleophilic substitution reactions described herein provides a powerful tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for Alkylation with 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(2-Chloroethyl)-1H-tetrazole as an alkylating agent. This compound, with CAS number 18755-46-9, a molecular formula of C₃H₅ClN₄, and a molecular weight of 132.55, is a valuable reagent for introducing a tetrazolylethyl group onto various nucleophiles.[1] The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, often enhancing metabolic stability and bioavailability of drug candidates.[2] This makes this compound a key building block in medicinal chemistry for the synthesis of novel therapeutic agents.

The protocols outlined below describe the O-alkylation of phenols and the S-alkylation of thiols, common transformations in drug development.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the alkylation reactions. Please note that yields are highly substrate-dependent and the values provided are for illustrative purposes.

NucleophileProductSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Phenol5-(2-Phenoxyethyl)-1H-tetrazoleAcetonitrileK₂CO₃8012-2470-90
4-Methoxyphenol5-(2-(4-Methoxyphenoxy)ethyl)-1H-tetrazoleDMFNaH25-608-1675-95
Thiophenol5-(2-(Phenylthio)ethyl)-1H-tetrazoleEthanolNaOEt786-1280-95
4-Chlorothiophenol5-(2-((4-Chlorophenyl)thio)ethyl)-1H-tetrazoleAcetoneCs₂CO₃5610-2078-92

Experimental Protocols

Protocol 1: O-Alkylation of Phenols

This protocol details a general procedure for the O-alkylation of a substituted phenol with this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: S-Alkylation of Thiols

This protocol provides a general method for the S-alkylation of a substituted thiol with this compound.

Materials:

  • Substituted Thiol (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Ethanol (EtOH)

  • Dichloromethane

  • Saturated aqueous ammonium chloride

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted thiol (1.0 eq) in ethanol.

  • Add sodium ethoxide (1.2 eq) to the solution and stir for 20 minutes at room temperature to form the thiolate.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 78°C) and monitor by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the product by flash chromatography or recrystallization.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction scheme for the alkylation process.

experimental_workflow reagents Reactants: - Nucleophile (Phenol/Thiol) - this compound - Base - Solvent reaction Reaction: - Stirring at appropriate temperature - Monitor by TLC reagents->reaction 1 workup Work-up: - Filtration/Extraction - Washing - Drying reaction->workup 2 purification Purification: - Column Chromatography - Recrystallization workup->purification 3 product Final Product purification->product 4

Caption: Experimental workflow for the alkylation of nucleophiles.

reaction_scheme cluster_reactants Reactants cluster_products Product NuH R-XH (X = O, S) AlkylatedProduct R-X-CH2-CH2-Tetrazole NuH->AlkylatedProduct Base, Solvent AlkylHalide Cl-CH2-CH2-Tetrazole AlkylHalide->AlkylatedProduct

Caption: General reaction scheme for alkylation.

References

Synthesis of Tetrazole Derivatives via 5-(2-Chloroethyl)-1H-tetrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various tetrazole derivatives utilizing 5-(2-Chloroethyl)-1H-tetrazole as a key building block. The inherent reactivity of this starting material, possessing both a nucleophilic tetrazole ring and an electrophilic chloroethyl side chain, allows for diverse synthetic transformations, leading to a wide array of functionalized tetrazole compounds with potential applications in medicinal chemistry and materials science.

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds recognized for their broad spectrum of biological activities. They are often employed as bioisosteres for carboxylic acids in drug design, enhancing metabolic stability and pharmacokinetic profiles. This compound is a versatile bifunctional reagent. The tetrazole ring, with its acidic proton, can be deprotonated to form a tetrazolate anion, which is a potent nucleophile. Alkylation of this anion can lead to the formation of either 1,5- or 2,5-disubstituted tetrazoles, with the regioselectivity being influenced by reaction conditions.[1][2] Concurrently, the chloroethyl group provides an electrophilic site susceptible to nucleophilic substitution, enabling the introduction of various functional groups.

Application Notes

This compound serves as a valuable precursor for the synthesis of two main classes of tetrazole derivatives:

  • N-Alkylated Tetrazoles: The acidic N-H proton on the tetrazole ring can be deprotonated with a suitable base to form a tetrazolate anion. This anion can then react with various electrophiles. However, a more direct application involves the self-dimerization or reaction with other nucleophilic tetrazoles, where one molecule of this compound acts as the alkylating agent for another. This leads to the formation of bis(tetrazolyl)ethane derivatives.

  • C5-Functionalized Tetrazoles via Nucleophilic Substitution: The chlorine atom on the ethyl side chain is a good leaving group, facilitating nucleophilic substitution reactions (S_N2). This allows for the introduction of a wide range of functionalities by reacting this compound with various nucleophiles such as amines, thiols, phenols, and other heterocyclic compounds. This pathway is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocols

The following are generalized protocols for the synthesis of tetrazole derivatives from this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 1,2-Bis(1H-tetrazol-5-yl)ethane Derivatives (Self-Alkylation)

This protocol describes a method for the self-alkylation of this compound to form a mixture of bis(tetrazolyl)ethane isomers.

Reaction Scheme:

G start This compound base Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) start->base Deprotonation product 1,2-Bis(1H-tetrazol-5-yl)ethane (Isomeric Mixture) start->product Chloride Elimination intermediate Tetrazolate Anion base->intermediate intermediate->start Nucleophilic Attack (on another molecule)

Caption: General workflow for the self-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Quantitative Data (Representative):

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF802465-75
2NaHTHF601870-80

*Note: Yields are representative and will vary based on the specific reaction conditions and purification efficiency.

Protocol 2: Synthesis of 5-(2-Aminoethyl)-1H-tetrazole Derivatives

This protocol details the nucleophilic substitution of the chloride in this compound with various primary and secondary amines.

Reaction Scheme:

G start This compound amine Amine (R1R2NH) start->amine Nucleophilic Substitution product 5-(2-(R1R2N)-ethyl)-1H-tetrazole start->product conditions Base (e.g., Et3N, K2CO3) Solvent (e.g., Acetonitrile, Ethanol) amine->conditions conditions->product

Caption: Synthesis of 5-(2-Aminoethyl)-1H-tetrazole derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile (0.2 M).

  • Add the desired amine (1.2 eq) followed by triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by crystallization or column chromatography.

Quantitative Data (Representative):

EntryAmineBaseSolventTemperatureTime (h)Yield (%)
1AnilineEt₃NAcetonitrileReflux1285-95
2PiperidineK₂CO₃EthanolRoom Temp2490-98
3BenzylamineEt₃NAcetonitrile50 °C1688-96
Protocol 3: Synthesis of 5-(2-(Arylthio)ethyl)-1H-tetrazole Derivatives

This protocol outlines the reaction of this compound with various thiophenols to yield thioether derivatives.

Reaction Scheme:

G start This compound thiol Thiophenol (ArSH) start->thiol Nucleophilic Substitution product 5-(2-(ArS)-ethyl)-1H-tetrazole start->product base Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) thiol->base base->product

Caption: Synthesis of 5-(2-(Arylthio)ethyl)-1H-tetrazole derivatives.

Materials:

  • This compound

  • Substituted thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or DMF

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in acetone (0.2 M), add the substituted thiophenol (1.1 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in acetone.

  • Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

EntryThiophenolSolventTemperatureTime (h)Yield (%)
1ThiophenolAcetoneRoom Temp1290-98
24-MethylthiophenolDMF50 °C892-99
34-ChlorothiophenolAcetoneReflux1085-95
Protocol 4: Synthesis of 5-(2-Phenoxyethyl)-1H-tetrazole Derivatives

This protocol describes the Williamson ether synthesis-type reaction between this compound and various phenols.

Reaction Scheme:

G start This compound phenol Phenol (ArOH) start->phenol Nucleophilic Substitution product 5-(2-(ArO)-ethyl)-1H-tetrazole start->product base Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile) phenol->base base->product

Caption: Synthesis of 5-(2-Phenoxyethyl)-1H-tetrazole derivatives.

Materials:

  • This compound

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • DMF or Acetonitrile

  • Water

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the substituted phenol (1.1 eq), potassium carbonate (1.5 eq), and DMF (0.2 M).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Once complete, cool the mixture and pour it into ice-water.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M sodium hydroxide solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography.

Quantitative Data (Representative):

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃DMF801675-85
24-MethoxyphenolCs₂CO₃Acetonitrile1001280-90
34-NitrophenolK₂CO₃DMF801088-96

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of tetrazole derivatives. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel compounds for various applications, particularly in the field of drug discovery. The ability to functionalize both the tetrazole ring and the C5-substituent opens up a vast chemical space for the design and development of new chemical entities.

References

Application Notes and Protocols: 5-(2-Chloroethyl)-1H-tetrazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 5-(2-Chloroethyl)-1H-tetrazole in click chemistry. While direct applications of this specific molecule in click chemistry are not extensively reported, its chemical structure presents a valuable opportunity for its use as a precursor to an azide-containing building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. These notes outline a two-step synthetic pathway: the conversion of this compound to its corresponding azide, 5-(2-Azidoethyl)-1H-tetrazole, followed by its application in a general CuAAC reaction. The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and lipophilicity in drug candidates.[1][2][3][4]

Introduction to this compound and Click Chemistry

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a 2-chloroethyl group. The tetrazole ring itself is a key pharmacophore in numerous FDA-approved drugs, valued for its unique physicochemical properties.[3] The chloroethyl group serves as a reactive handle, allowing for further chemical modifications.

Click Chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction's robustness and orthogonality have made it a powerful tool in drug discovery, bioconjugation, and materials science.

The proposed application leverages the reactivity of the chloroethyl group to synthesize an azide, which can then readily participate in CuAAC reactions.

G cluster_0 Proposed Synthetic Pathway Start This compound Intermediate 5-(2-Azidoethyl)-1H-tetrazole Start->Intermediate Azide Synthesis (Nucleophilic Substitution) Final_Product Triazole-linked Tetrazole Conjugate Intermediate->Final_Product CuAAC Click Reaction (+ Alkyne)

Caption: Proposed reaction pathway for utilizing this compound in click chemistry.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Azidoethyl)-1H-tetrazole

This protocol describes the conversion of this compound to 5-(2-Azidoethyl)-1H-tetrazole via nucleophilic substitution. This method is adapted from general procedures for the synthesis of alkyl azides from alkyl chlorides.[5][6][7]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add sodium azide (1.5 - 2.0 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 5-(2-Azidoethyl)-1H-tetrazole by column chromatography on silica gel if necessary.

Protocol 2: General Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click reaction between the newly synthesized 5-(2-Azidoethyl)-1H-tetrazole and a generic terminal alkyne.

Materials:

  • 5-(2-Azidoethyl)-1H-tetrazole (azide component)

  • A terminal alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Reaction vial

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and 5-(2-Azidoethyl)-1H-tetrazole (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) after dilution with water.

  • The crude product can be purified by column chromatography, recrystallization, or preparative HPLC.

G cluster_1 General CuAAC Workflow Prepare_Reactants 1. Dissolve Azide and Alkyne in t-BuOH/H₂O Prepare_Catalyst 2. Prepare fresh solutions of Sodium Ascorbate and CuSO₄ Prepare_Reactants->Prepare_Catalyst Mix 3. Add catalyst solutions to reactants Prepare_Catalyst->Mix React 4. Stir at Room Temperature Mix->React Monitor 5. Monitor reaction by TLC or LC-MS React->Monitor Isolate 6. Isolate product (Extraction) Monitor->Isolate Purify 7. Purify product Isolate->Purify

Caption: A general experimental workflow for a CuAAC click chemistry reaction.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for CuAAC reactions, which can be expected when using 5-(2-Azidoethyl)-1H-tetrazole.

ParameterTypical Value/ConditionNotes
Solvent t-BuOH/H₂O (1:1), DMSO, DMFCo-solvents are often used to dissolve both polar and non-polar reactants.
Catalyst CuSO₄·5H₂O / Sodium AscorbateSodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Ligand TBTA, THPTA (optional)Ligands can be used to stabilize the Cu(I) catalyst and improve reaction rates.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperatures.
Reaction Time 1 - 24 hoursReaction times vary depending on the substrates and catalyst system.
Yield > 90%CuAAC reactions are known for their high efficiency and yields.

Applications in Drug Discovery and Bioconjugation

The ability to link the 5-(2-ethyl)-1H-tetrazole moiety to other molecules via a stable triazole linker opens up numerous possibilities in medicinal chemistry and chemical biology:

  • Drug Development: The tetrazole group is a well-established bioisostere of the carboxylic acid group, often improving the pharmacokinetic profile of a drug candidate.[1][2] By clicking this moiety onto various scaffolds, new libraries of potential drug candidates can be rapidly synthesized and screened.

  • Bioconjugation: The azide-functionalized tetrazole can be used to label biomolecules that have been metabolically or synthetically functionalized with an alkyne. This allows for the attachment of the tetrazole group to proteins, nucleic acids, or lipids for studying their biological function.[8][9]

  • PROTACs and Molecular Glues: The triazole linkage is commonly used in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The tetrazole-containing fragment could be designed to interact with a target protein.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalystUse freshly prepared solutions of sodium ascorbate and CuSO₄.
Poor solubility of reactantsTry a different co-solvent system (e.g., DMSO/H₂O).
Oxidation of Cu(I)Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).
Side product formation Instability of starting materialsCheck the purity of the azide and alkyne.
Lower the reaction temperature.
Difficulty in product isolation Emulsion during extractionAdd brine to the aqueous layer to break the emulsion.
Product is water-solubleUse a different extraction solvent or consider reverse-phase chromatography.

Disclaimer: The protocols provided are based on general chemical principles and established methodologies. Researchers should always perform a thorough literature search and risk assessment before conducting any new experiment. The synthesis and use of azides require strict safety precautions.

References

Application Notes and Protocols: Reaction of 5-(2-Chloroethyl)-1H-tetrazole with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a key structural component in a wide array of biologically active compounds and is often employed as a bioisostere for carboxylic acids in drug design. The functionalization of tetrazole derivatives is a critical step in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the reaction of 5-(2-Chloroethyl)-1H-tetrazole with various primary and secondary amines. This nucleophilic substitution reaction provides a straightforward and efficient method for the synthesis of a diverse range of 5-(2-(substituted-amino)ethyl)-1H-tetrazole derivatives, which are valuable scaffolds in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including as anti-inflammatory, antinociceptive, and antimicrobial agents.

Reaction Principle

The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon atom of the chloroethyl group attached to the tetrazole ring. The chlorine atom, being a good leaving group, is displaced, leading to the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Core Applications

The synthesis of 5-(2-(substituted-amino)ethyl)-1H-tetrazole derivatives is a valuable tool in drug discovery and development for several reasons:

  • Lead Generation and Optimization: This reaction allows for the rapid generation of a library of diverse compounds by varying the amine starting material. This diversity is crucial for structure-activity relationship (SAR) studies to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement: The resulting tetrazole-containing compounds can be used as bioisosteres of other functional groups in known drugs to enhance their metabolic stability and other pharmacological properties.

  • Scaffold for Further Functionalization: The newly introduced amino group can serve as a handle for further chemical modifications, allowing for the construction of more complex molecules with desired biological activities.

Experimental Protocols

Below are detailed protocols for the reaction of this compound with representative primary and secondary amines.

Protocol 1: General Procedure for the Reaction with Secondary Amines (e.g., Piperidine, Morpholine)

Materials:

  • This compound

  • Amine (e.g., Piperidine, Morpholine) (2.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in acetonitrile, add the respective secondary amine (2.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-(2-(substituted-amino)ethyl)-1H-tetrazole.

Protocol 2: General Procedure for the Reaction with Primary Amines

Materials:

  • This compound

  • Primary Amine (e.g., Benzylamine) (2.2 equivalents)

  • Triethylamine (TEA) (2.5 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in dimethylformamide.

  • Add the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure product.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-(2-(substituted-amino)ethyl)-1H-tetrazole derivatives.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃CH₃CN801285
2MorpholineK₂CO₃CH₃CN801282
3PyrrolidineK₂CO₃CH₃CN801288
4DiethylamineK₂CO₃CH₃CN801875
5BenzylamineTEADMFRoom Temp.2478
6AnilineTEADMF602465
7N-MethylpiperazineK₂CO₃CH₃CN801580

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of 5-(2-(substituted-amino)ethyl)-1H-tetrazole derivatives.

experimental_workflow start Start reaction_setup Reaction Setup: - this compound - Amine - Base - Solvent start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction workup Work-up: - Solvent Removal - Extraction - Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for the synthesis of 5-(2-(substituted-amino)ethyl)-1H-tetrazoles.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the reactants and products in the nucleophilic substitution reaction.

reaction_relationship cluster_reactants Reactants cluster_products Products reactant1 This compound (Electrophile) product 5-(2-(Substituted-amino)ethyl)-1H-tetrazole reactant1->product reactant2 Amine (R-NH₂ or R₂NH) (Nucleophile) reactant2->product reagent Base (e.g., K₂CO₃, TEA) byproduct HCl (neutralized by base) reagent->byproduct

Caption: Logical relationship of reactants and products in the synthesis.

Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Disubstituted tetrazoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] They are often utilized as bioisosteres for carboxylic acids and amides, enhancing metabolic stability and cell membrane permeability of drug candidates.[1] This document provides detailed protocols for three common and effective methods for the synthesis of 1,5-disubstituted tetrazoles: the Ugi-Azide multicomponent reaction, [2+3] cycloaddition of nitriles and azides, and a method commencing from imidoylbenzotriazoles.

Method 1: Ugi-Azide Four-Component Reaction (U-4CR)

The Ugi-azide reaction is a powerful one-pot, four-component reaction (4-CR) that offers high diversity and complexity in the resulting tetrazole products.[3][4] This method involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃).[1][3]

Experimental Protocol: General Procedure for Ugi-Azide Reaction

A solution of the amine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (3 mL) is stirred at room temperature for 20 minutes. Subsequently, the isocyanide (1.0 mmol) and trimethylsilyl azide (1.1 mmol) are added to the mixture. The reaction is stirred at room temperature for 48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,5-disubstituted tetrazole.[4]

Data Presentation: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles
EntryAldehydeAmineIsocyanideProductYield (%)Ref
1BenzaldehydeBenzylaminetert-Butyl isocyanide1-benzyl-5-(phenyl(tert-butylamino)methyl)-1H-tetrazole94[4]
24-ChlorobenzaldehydeBenzylaminetert-Butyl isocyanide1-benzyl-5-((4-chlorophenyl)(tert-butylamino)methyl)-1H-tetrazole92[4]
34-MethoxybenzaldehydeBenzylamineCyclohexyl isocyanide1-benzyl-5-((cyclohexylamino)(4-methoxyphenyl)methyl)-1H-tetrazole85[4]
4Benzaldehyde4-Methoxybenzylaminetert-Butyl isocyanide1-(4-methoxybenzyl)-5-(phenyl(tert-butylamino)methyl)-1H-tetrazole90[4]
5BenzaldehydeBenzylamineEthyl 2-isocyanoacetateEthyl 2-((1-benzyl-1H-tetrazol-5-yl)(phenyl)methylamino)acetate88[4]

Reaction Workflow

Ugi_Azide_Workflow cluster_reactants Reactants cluster_process Reaction Process Aldehyde Aldehyde Mix Mix & Stir in MeOH (Room Temperature, 48h) Aldehyde->Mix Amine Amine Amine->Mix Isocyanide Isocyanide Isocyanide->Mix TMSN3 TMSN3 TMSN3->Mix Workup Solvent Removal & Column Chromatography Mix->Workup Product 1,5-Disubstituted Tetrazole Workup->Product

Caption: Workflow for the Ugi-Azide synthesis of 1,5-disubstituted tetrazoles.

Method 2: [2+3] Cycloaddition of Nitriles and Azides

The [2+3] cycloaddition reaction between nitriles and azides is a fundamental method for the synthesis of the tetrazole ring.[1] This reaction can be performed under thermal conditions or with the aid of a catalyst. The use of p-toluenesulfonyl cyanide (TsCN) with various azides under solvent-free conditions is a notable example, though it often requires high temperatures.[1]

Experimental Protocol: General Procedure for [2+3] Cycloaddition

A mixture of the organic azide (1.0 mmol) and the nitrile (1.1 mmol) is heated at a specified temperature (typically 80-120 °C) for several hours (typically 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and purified by recrystallization or column chromatography to yield the 1,5-disubstituted tetrazole.

Data Presentation: [2+3] Cycloaddition Synthesis of 1,5-Disubstituted Tetrazoles
EntryNitrileAzideTemperature (°C)Time (h)Yield (%)Ref
1BenzonitrilePhenyl Azide12024~75[1]
2AcetonitrileBenzyl Azide10018~60[1]
3p-Toluenesulfonyl cyanideBenzyl Azide8012High[1]
4p-Toluenesulfonyl cyanidePhenyl Azide8012High[1]

Reaction Workflow

Cycloaddition_Workflow cluster_reactants Reactants cluster_process Reaction Process Nitrile Nitrile Heat Heating (80-120°C, 12-24h) Nitrile->Heat Azide Organic Azide Azide->Heat Purification Cooling & Purification Heat->Purification Product 1,5-Disubstituted Tetrazole Purification->Product

Caption: Workflow for the [2+3] cycloaddition synthesis of 1,5-disubstituted tetrazoles.

Method 3: Synthesis from Imidoylbenzotriazoles

A mild and efficient method for the synthesis of 1,5-disubstituted tetrazoles involves the reaction of imidoylbenzotriazoles with sodium azide under phase-transfer conditions.[5] This approach offers short reaction times and high yields at room temperature.[5]

Experimental Protocol: General Procedure from Imidoylbenzotriazoles

To a solution of the imidoylbenzotriazole (1.0 mmol) in dichloromethane (10 mL), a solution of sodium azide (1.5 mmol) and tetrabutylammonium bromide (0.1 mmol) in water (5 mL) is added. The biphasic mixture is stirred vigorously at room temperature for 30 minutes. The organic layer is then separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the pure 1,5-disubstituted tetrazole.[5]

Data Presentation: Synthesis of 1,5-Disubstituted Tetrazoles from Imidoylbenzotriazoles
EntryImidoylbenzotriazole Substituent (R1)Imidoylbenzotriazole Substituent (R2)Yield (%)Ref
1PhenylPhenyl94[5]
24-MethylphenylPhenyl92[5]
3PhenylBenzyl93[5]
44-ChlorophenylPhenyl91[5]
5NaphthylPhenyl90[5]

Reaction Workflow

Imidoylbenzotriazole_Workflow cluster_reactants Reactants cluster_process Reaction Process ImidoylBT Imidoylbenzotriazole in CH2Cl2 Stir Vigorous Stirring (Room Temperature, 30 min) ImidoylBT->Stir AqPhase NaN3 + TBAB in H2O AqPhase->Stir Separation Phase Separation & Organic Layer Workup Stir->Separation Product 1,5-Disubstituted Tetrazole Separation->Product

Caption: Workflow for the synthesis of 1,5-disubstituted tetrazoles from imidoylbenzotriazoles.

Conclusion

The synthetic protocols detailed in these application notes provide researchers with reliable and versatile methods for the preparation of 1,5-disubstituted tetrazoles. The choice of method will depend on the desired substitution pattern, available starting materials, and desired reaction conditions. The Ugi-azide reaction offers unparalleled scope for generating diverse libraries of compounds, while the [2+3] cycloaddition and the imidoylbenzotriazole methods provide efficient routes to specific target molecules.

References

Application of 5-(2-Chloroethyl)-1H-tetrazole in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a prominent scaffold in medicinal chemistry, recognized for its unique physicochemical properties that often lead to improved pharmacological profiles of drug candidates.[1][2] As a bioisostere of the carboxylic acid group, the tetrazole ring offers metabolic stability and enhanced lipophilicity, contributing to better oral bioavailability and reduced side effects.[1] This application note focuses on the utility of a specific, functionalized tetrazole, 5-(2-Chloroethyl)-1H-tetrazole , as a versatile building block in the synthesis of novel therapeutic agents. Its bifunctional nature, possessing both the acidic tetrazole ring and a reactive chloroethyl side chain, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery programs.

Significance of the Tetrazole Moiety in Drug Design

The five-membered, nitrogen-rich tetrazole ring is a key component in numerous FDA-approved drugs. Its importance stems from several key characteristics:

  • Bioisosterism: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, mimicking its acidic properties and ability to participate in hydrogen bonding interactions with biological targets.[1]

  • Metabolic Stability: Unlike carboxylic acids, which are susceptible to various metabolic transformations, the tetrazole ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1]

  • Physicochemical Properties: The introduction of a tetrazole can modulate a molecule's lipophilicity and acidity (pKa ≈ 4.9 for 1H-tetrazole), influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Diverse Biological Activities: Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, antibacterial, anticancer, antiviral, and antifungal effects.[1][2]

Chemical Profile of this compound

PropertyValue
CAS Number 18755-46-9
Molecular Formula C₃H₅ClN₄
Molecular Weight 132.55 g/mol
Appearance White to off-white crystalline powder
Reactivity The chloroethyl group is a key reactive handle for nucleophilic substitution reactions. The tetrazole ring can undergo N-alkylation.

Application as a Versatile Building Block in Synthesis

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The reactive chloroethyl group allows for the introduction of diverse functional groups through nucleophilic substitution reactions.

Potential Synthetic Transformations:
  • Alkylation of Amines, Phenols, and Thiols: The chloroethyl group can be used to alkylate primary and secondary amines, phenols, and thiols to introduce the tetrazolylethyl moiety into a target scaffold. This is a common strategy for linking the tetrazole group to a pharmacophore of interest.

  • Synthesis of Azide Derivatives for Click Chemistry: The chloride can be displaced by an azide ion (e.g., using sodium azide) to form 5-(2-azidoethyl)-1H-tetrazole. This azide derivative is a key building block for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for creating diverse compound libraries.[4]

  • Formation of Other Heterocyclic Systems: The chloroethyl group can be a precursor for the formation of other heterocyclic rings through intramolecular cyclization reactions.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of an Amine with this compound

This protocol describes a standard procedure for the synthesis of N-substituted 2-(1H-tetrazol-5-yl)ethanamines, which can be key intermediates for various drug candidates.

Materials:

  • This compound

  • Primary or secondary amine of interest

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • A polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Sodium iodide (NaI) (catalytic amount, optional)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the amine (1.0 eq) in the chosen solvent (e.g., MeCN), add the base (1.5 - 2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • If the reaction is sluggish, a catalytic amount of NaI can be added to facilitate the reaction through the in-situ formation of the more reactive iodoethyl derivative (Finkelstein reaction).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Logical Workflow for Amine Alkylation:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Amine Amine (Primary or Secondary) Reaction Reaction Amine->Reaction CET This compound CET->Reaction Solvent Solvent (e.g., MeCN, DMF) Solvent->Reaction Base Base (e.g., DIPEA, TEA) Base->Reaction Heat Heat (Optional) Heat->Reaction Quench Quench with Water Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product N-Substituted 2-(1H-tetrazol-5-yl)ethanamine Purify->Product Reaction->Quench Reaction Completion

Caption: Workflow for N-alkylation using this compound.

Protocol 2: Synthesis of 5-(2-Azidoethyl)-1H-tetrazole for Click Chemistry

This protocol outlines the conversion of the chloroethyl group to an azidoethyl group, creating a valuable building block for CuAAC reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-(2-azidoethyl)-1H-tetrazole can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Signaling Pathway for Click Chemistry Application:

G cluster_click CuAAC Click Reaction CET 5-(2-Chloroethyl) -1H-tetrazole AET 5-(2-Azidoethyl) -1H-tetrazole CET->AET NaN₃, DMF Triazole 1,2,3-Triazole Linked Tetrazole Derivative AET->Triazole Alkyne Alkyne-containing Molecule Alkyne->Triazole

Caption: Pathway to triazole derivatives via an azide intermediate.

Potential Therapeutic Targets and Applications

While direct biological data for derivatives of this compound is scarce in the literature, based on the broad activities of other tetrazole-containing compounds, its derivatives could be investigated for a range of therapeutic areas:

  • Antihypertensive Agents: Many angiotensin II receptor blockers (ARBs) like Losartan and Valsartan feature a tetrazole ring.

  • Anticancer Agents: Tetrazole derivatives have been explored as anticancer agents, targeting various mechanisms.[1]

  • Antibacterial and Antifungal Agents: The tetrazole scaffold is present in some antimicrobial drugs and is a subject of ongoing research in this area.[1]

  • Anti-inflammatory and Analgesic Agents: Various tetrazole derivatives have shown promise as anti-inflammatory and analgesic compounds.[5]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its dual reactivity allows for straightforward incorporation of the metabolically stable and pharmacologically important tetrazole moiety into a wide array of molecular scaffolds. The protocols provided herein offer a foundation for the synthesis of novel tetrazole derivatives. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of new therapeutic agents. Researchers are encouraged to utilize this building block to explore new chemical space in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 5-(2-Chloroethyl)-1H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(2-Chloroethyl)-1H-tetrazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between 3-chloropropionitrile and an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid or a proton source to facilitate the formation of the tetrazole ring.

Q2: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. What precautions should I take?

A2: Safety is paramount when working with azides. To minimize the formation of highly toxic and explosive hydrazoic acid (HN₃), it is crucial to avoid acidic conditions during the initial reaction setup. The use of amine salts, such as triethylamine hydrochloride, can serve as a safer proton source that limits the amount of free HN₃.[1] Performing the reaction in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) is mandatory.

Q3: What are the key advantages of using a heterogeneous catalyst over a homogeneous one in this synthesis?

A3: Heterogeneous catalysts offer several practical advantages, including easy separation from the reaction mixture through simple filtration, which simplifies the workup process.[2] They are often reusable over multiple reaction cycles, which can reduce costs and waste. Furthermore, the ease of separation typically leads to purer products with minimal contamination from the catalyst.[2]

Q4: How does the chloroethyl group on the starting nitrile affect the reaction?

A4: The electron-withdrawing nature of the chlorine atom can influence the reactivity of the nitrile group. While generally facilitating the cycloaddition, the chloroethyl group can also be susceptible to nucleophilic substitution, especially under harsh basic conditions or with prolonged reaction times at elevated temperatures, leading to potential side products.

Q5: My reaction yield is consistently low. What are the most likely causes?

A5: Low yields can stem from several factors. Common issues include incomplete reaction, decomposition of the starting material or product, and the formation of side products. In the synthesis of this compound, incomplete conversion of the 3-chloropropionitrile is a frequent challenge. Additionally, the product itself can be sensitive to the reaction conditions. A systematic approach to optimizing reaction parameters is often necessary to improve the yield.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or Insufficient Catalyst: The Lewis acid or proton source may be inactive or used in an insufficient amount. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 4. Poor Quality of Reagents: Degradation of 3-chloropropionitrile or sodium azide can impact the reaction.1. Ensure the catalyst is fresh and used in the appropriate stoichiometric or catalytic amount. Consider screening different Lewis acids (e.g., ZnCl₂, AlCl₃) or amine hydrochlorides. 2. Optimize the reaction temperature. For many tetrazole syntheses, temperatures between 100-140 °C are effective.[3] Monitor the reaction progress at different temperatures. 3. Extend the reaction time and monitor the reaction progress using techniques like TLC or GC-MS. 4. Use freshly opened or properly stored reagents.
Formation of Multiple Byproducts 1. Side Reactions of the Chloroethyl Group: The chloroethyl moiety can undergo nucleophilic substitution with azide or other nucleophiles present in the reaction mixture. 2. Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of the starting material or the tetrazole product.1. Employ milder reaction conditions (lower temperature, shorter reaction time). Consider protecting the chloroethyl group if substitution is a significant issue, though this adds complexity. 2. Optimize the reaction time and temperature to find a balance between conversion and product stability.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have significant solubility in the reaction solvent, making precipitation or extraction inefficient. 2. Emulsion Formation during Workup: This can occur during aqueous workup, especially with certain solvents.1. After the reaction, try acidifying the aqueous solution to a pH of 3-4 with an acid like HCl to protonate the tetrazole and facilitate its extraction into an organic solvent like ethyl acetate.[3] 2. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of celite.

Data Presentation

Table 1: General Reaction Parameters for 5-Substituted Tetrazole Synthesis from Nitriles
ParameterTypical Range/ConditionRationale and Considerations
Nitrile to Azide Molar Ratio 1 : 1 to 1 : 1.5A slight excess of sodium azide is often used to drive the reaction to completion.
Catalyst Lewis Acids (e.g., ZnCl₂, AlCl₃) or Amine Hydrochlorides (e.g., Triethylamine HCl)Catalysts activate the nitrile group towards nucleophilic attack by the azide. The choice of catalyst can significantly impact reaction rate and yield.[2]
Solvent DMF, NMP, Toluene, WaterThe choice of solvent can influence reaction rate and ease of workup. DMF is a common solvent for these reactions.[2]
Temperature (°C) 100 - 160Higher temperatures generally increase the reaction rate but can also lead to byproduct formation and decomposition.[3]
Reaction Time (hours) 5 - 40The optimal reaction time depends on the substrate, catalyst, and temperature.[3]
Table 2: Illustrative Yields from a Patented Synthesis of a Related Intermediate*
StepReactantsKey ConditionsMolar Yield (%)Reference
1. Tetrazole FormationHydroxypropionitrile, Sodium Azide, Triethylamine HCl145 °C, 6 hours~88% (for the hydroxy intermediate)[3]
2. Chlorination5-(2-Hydroxyethyl)-1-triphenylmethyl tetrazole, Thionyl Chloride60 °C, 6 hours~75%[3]

*Note: This data is from a patent for the synthesis of the trityl-protected intermediate and subsequent chlorination, providing a general indication of achievable yields under specific conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted Tetrazoles from Nitriles

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1 equivalent), sodium azide (1.1-1.5 equivalents), and the chosen catalyst (e.g., triethylamine hydrochloride, 1.1-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as DMF or toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time, monitoring the reaction by TLC or GC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to pH 3-4 with a suitable acid (e.g., 3M HCl).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis of this compound via a Hydroxy Intermediate (Based on Patent CN101805306A)

This protocol is adapted from a patent and involves protection and deprotection steps.[3]

Step 1: Synthesis of 5-(2-Hydroxyethyl)-1-triphenylmethyl tetrazole

  • React 3-hydroxypropionitrile with sodium azide and triethylamine hydrochloride in an autoclave at elevated temperature (e.g., 145 °C) to form 5-(2-hydroxyethyl)-1H-tetrazole.

  • Protect the tetrazole ring with a triphenylmethyl (trityl) group by reacting it with triphenylmethyl chloride in the presence of a base like triethylamine.

Step 2: Chlorination and Deprotection

  • The protected 5-(2-hydroxyethyl)tetrazole is then reacted with a chlorinating agent such as thionyl chloride to convert the hydroxyl group to a chloro group.

  • The trityl protecting group is subsequently removed under acidic conditions (e.g., HCl in acetonitrile/water) to yield the final product, this compound.[3]

Mandatory Visualizations

Reaction_Pathway 3-Chloropropionitrile 3-Chloropropionitrile Intermediate [3+2] Cycloaddition Intermediate 3-Chloropropionitrile->Intermediate Sodium Azide Sodium Azide Sodium Azide->Intermediate Catalyst Catalyst Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents AnalyzeByproducts Analyze for Side Products Start->AnalyzeByproducts If byproducts are significant OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime CheckCatalyst Evaluate Catalyst Activity/Loading OptimizeTime->CheckCatalyst CheckCatalyst->AnalyzeByproducts ModifyWorkup Modify Workup Procedure AnalyzeByproducts->ModifyWorkup Success Improved Yield ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(2-Chloroethyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities. An acid-base wash during the reaction workup is also a crucial preliminary purification step to remove ionic impurities.[1]

Q2: My compound has a slight color after synthesis. What is the likely cause and how can I remove it? A2: A slight coloration is often due to minor, highly conjugated impurities or residual reagents from the synthesis. Recrystallization with activated charcoal can be effective in removing colored impurities. If the color persists, column chromatography is the recommended next step.

Q3: I am observing significant tailing of my compound's peak during silica gel column chromatography. What's happening? A3: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like tetrazoles on standard silica gel. The acidic silanol groups on the silica surface can interact strongly with the basic nitrogen atoms of your compound, leading to poor peak shape and separation.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[2]

Q4: What are the key safety considerations when handling and purifying this compound? A4: this compound should be handled with standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Tetrazoles, as a class, can be energetic compounds. Avoid excessive heating or mechanical shock. All purification steps should be performed in a well-ventilated fume hood.

Q5: How should I properly store the purified this compound? A5: Store the purified, dry solid in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is suitable for long-term storage to minimize potential degradation.[3]

Troubleshooting and Optimization Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Perform a solvent screen to find a solvent system where the compound has high solubility when hot and low solubility when cold.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely.
Product Fails to Crystallize 1. The solution is not sufficiently supersaturated.2. The presence of impurities is inhibiting crystal formation.1. Try scratching the inside of the flask with a glass rod at the solution-air interface.2. Add a seed crystal of pure product.3. Reduce the volume of the solvent by gentle evaporation.4. If impurities are the issue, an additional purification step (e.g., column chromatography) may be necessary before attempting recrystallization.
Co-elution of Impurities in Column Chromatography 1. The mobile phase polarity is too high, causing all components to move too quickly.2. The mobile phase is not selective enough for the compound and impurities.1. Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity in a gradient elution.2. Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.3. Ensure a basic modifier (e.g., 0.1% triethylamine) is included to improve peak shape and resolution.[2]
Final Product Purity is Below Target (>99%) 1. The chosen single purification method is insufficient.2. Residual solvent is trapped in the crystals.1. Combine purification methods. For instance, perform column chromatography first and then recrystallize the purest fractions.2. Dry the final product thoroughly under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

Data Presentation: Purification Method Comparison

The following table summarizes expected outcomes from different purification strategies for this compound.

Purification Method Typical Solvents / Mobile Phase Key Parameters Achievable Purity Reference
Acid-Base Workup & Filtration Acetonitrile, Water, HCl, NaOHpH adjustment to 3-4 for final precipitation.>99%[1]
Recrystallization Ethanol, Isopropanol, Ethyl Acetate, or mixtures with Hexane/Heptane.Solvent selection is critical. Requires screening.>98%General Technique[4]
Silica Gel Column Chromatography Gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane. (+ 0.1-1% Triethylamine)Addition of a basic modifier is crucial to prevent peak tailing.>99%General Technique[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure. The ideal solvent system should be determined through small-scale screening.

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene). An ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not found, test solvent/anti-solvent pairs (e.g., ethyl acetate/hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed to separate the target compound from less polar and more polar impurities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone), adding silica, and evaporating the solvent to dryness.

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.

Visualized Workflows

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) q1 Are impurities mainly ionic salts or baseline material? start->q1 workup Perform Acid-Base Workup q1->workup Yes q2 Is the product >95% pure with minor impurities? q1->q2 No workup->q2 recrystallize Recrystallization q2->recrystallize Yes q3 Are impurities close in polarity to the product? q2->q3 No end_node Pure Product (>99%) recrystallize->end_node q3->recrystallize No chromatography Column Chromatography q3->chromatography Yes chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow cluster_steps Recrystallization Process A 1. Dissolve Crude in Minimum Hot Solvent B 2. Hot Filter (remove insolubles) A->B C 3. Cool Slowly to Form Crystals B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Dry Under Vacuum D->E end_node Pure Crystals E->end_node start Crude Solid start->A

Caption: Step-by-step experimental workflow for recrystallization.

References

common side products in the synthesis of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method for synthesizing this compound is the [3+2] cycloaddition reaction between 3-chloropropionitrile and an azide source, typically sodium azide. This reaction is often facilitated by a catalyst to improve reaction rates and yields.

Q2: What are the potential side products in the synthesis of this compound?

Several side products can form during the synthesis. The most common ones arise from the reactivity of the starting materials and the tetrazole product itself. These include:

  • 5-(2-Azidoethyl)-1H-tetrazole: This impurity can form if the chloride on the ethyl side chain is substituted by an azide ion. This is a common competing reaction, especially if the reaction temperature is high or the reaction time is prolonged.

  • Isomeric Tetrazoles (2,5-disubstituted): Alkylation of the tetrazole ring can occur, leading to the formation of the 2-(2-chloroethyl)-5-H-tetrazole isomer in addition to the desired 1,5-disubstituted product. The ratio of these isomers can be influenced by the reaction conditions.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of 3-chloropropionitrile and sodium azide in the final product mixture.

  • Hydrazoic Acid (HN₃): This is a highly toxic and explosive gas that can be formed by the protonation of sodium azide, especially in the presence of acidic catalysts or protic solvents. Extreme caution must be exercised to avoid its formation.

Q3: How can I minimize the formation of the 5-(2-azidoethyl)-1H-tetrazole impurity?

To minimize the formation of the azido-substituted side product, consider the following:

  • Control Reaction Temperature: Lowering the reaction temperature can favor the cycloaddition reaction over the nucleophilic substitution.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the formation of the desired product is maximized and before significant side product formation occurs.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathways. Experiment with different solvents to find the optimal conditions for your specific setup.

Q4: How can I control the regioselectivity of the tetrazole formation (1,5- vs. 2,5-isomer)?

The formation of 1,5- versus 2,5-disubstituted tetrazoles is a known challenge in tetrazole synthesis. The regioselectivity can be influenced by:

  • Catalyst Choice: Different catalysts can favor the formation of one isomer over the other.

  • Reaction Conditions: Temperature, solvent, and the nature of the reactants can all play a role in determining the isomeric ratio. A thorough literature search for related compounds can provide insights into conditions that favor the desired 1,5-isomer.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (e.g., wet solvent, impure 3-chloropropionitrile). 4. Formation of hydrazoic acid, leading to loss of azide.1. Use a fresh or properly activated catalyst. 2. Gradually increase the reaction temperature and monitor the reaction progress. Extend the reaction time if necessary. 3. Ensure all reagents and solvents are pure and dry. 4. Use a well-controlled reaction setup to minimize the formation of hydrazoic acid. Consider using a less acidic catalyst or an aprotic solvent.
Presence of Multiple Spots on TLC (or peaks in HPLC) in the Final Product 1. Formation of side products (e.g., azido-substituted compound, isomeric tetrazole). 2. Incomplete reaction.1. Refer to the FAQs on minimizing side product formation. Optimize reaction conditions (temperature, time, solvent). 2. Ensure the reaction has gone to completion by monitoring it. If necessary, increase the reaction time or temperature. 3. Purify the product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or try to precipitate the product by adding a non-polar solvent. 2. Add a small amount of brine to break the emulsion. Centrifugation can also be helpful.
Safety Concerns (e.g., potential for explosion) 1. Formation of hydrazoic acid. 2. Accumulation of potentially unstable azide intermediates.1. CRITICAL: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). Avoid acidic conditions that can generate hydrazoic acid. Quench any residual azide carefully with a suitable reagent (e.g., sodium nitrite under acidic conditions) before disposal. 2. Do not allow the reaction to proceed unattended for long periods, especially at elevated temperatures.

Experimental Protocols

General Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropionitrile in a suitable solvent (e.g., DMF, toluene).

  • Addition of Reagents: Add sodium azide and the chosen catalyst (e.g., zinc chloride, ammonium chloride) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted sodium azide. Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

  • Purification: Filter the crude product and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of a key side product.

Synthesis_Pathway Start 3-Chloropropionitrile + Sodium Azide Intermediate [3+2] Cycloaddition Start->Intermediate Catalyst, Heat Side_Reaction Nucleophilic Substitution Start->Side_Reaction Heat Product This compound Intermediate->Product Side_Product 5-(2-Azidoethyl)-1H-tetrazole Side_Reaction->Side_Product

Caption: Reaction pathway for this compound synthesis.

stability of 5-(2-Chloroethyl)-1H-tetrazole in different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-(2-Chloroethyl)-1H-tetrazole in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: Tetrazoles as a class of compounds are known for their high chemical and thermal stability.[1] They are generally stable over a wide pH range and are resistant to various oxidizing and reducing agents.[2] Thermal decomposition of substituted tetrazoles typically occurs at temperatures above 250°C.[1] However, the specific stability of this compound can be influenced by the reaction conditions.

Q2: What are the primary hazards associated with the synthesis and handling of tetrazoles like this compound?

A2: The main hazards in tetrazole synthesis arise from the use of azide reagents, such as sodium azide, especially in the presence of acids. This can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3]

Q3: Are there safer alternatives to consider for the synthesis of 5-substituted tetrazoles?

A3: Yes, trimethylsilyl azide (TMSN₃) is considered a safer alternative to sodium azide/acid combinations as it is less prone to forming hydrazoic acid.[3] Additionally, various catalytic methods using zinc salts or other catalysts can improve safety and efficiency.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Possible Causes:

  • Insufficient reaction temperature: The cycloaddition reaction to form the tetrazole ring often requires elevated temperatures.

  • Inadequate catalyst activity: If using a catalyst, it may be poisoned or not present in a sufficient amount.

  • Poor quality of starting materials: Impurities in the starting nitrile or azide can interfere with the reaction.

  • Formation of hydrazoic acid: In acidic conditions, the formation of volatile and explosive hydrazoic acid can lead to loss of the azide reagent.[3]

Solutions:

  • Optimize reaction temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Continuous flow reactors can allow for safe operation at higher temperatures (e.g., up to 190°C) which can significantly increase the reaction rate.

  • Verify catalyst integrity and loading: Ensure the catalyst is active and used at the recommended concentration. For example, zinc salts are commonly used as catalysts in the synthesis of 5-substituted 1H-tetrazoles from nitriles in water.[2]

  • Use high-purity starting materials: Purify starting materials if necessary to remove any interfering impurities.

  • Control pH: Maintain a neutral or slightly basic pH to minimize the formation of hydrazoic acid.

Issue 2: Presence of Impurities or Byproducts in the Final Product

Possible Causes:

  • Side reactions: Depending on the reaction conditions, side reactions such as alkylation at different nitrogen atoms of the tetrazole ring can occur.

  • Incomplete reaction: Unreacted starting materials will be present as impurities.

  • Degradation of the product: The product may degrade under the reaction or work-up conditions.

Solutions:

  • Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry to favor the desired product.

  • Purification: Employ appropriate purification techniques such as recrystallization or column chromatography. A common purification procedure involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure tetrazole product.

  • Analytical Monitoring: Use techniques like HPLC to monitor the reaction progress and identify the formation of byproducts, allowing for timely adjustments to the reaction conditions.

Issue 3: Decomposition of this compound During a Reaction

Possible Causes:

  • High temperatures: Although generally thermally stable, prolonged exposure to very high temperatures (above 250°C) can lead to decomposition, often involving the loss of nitrogen gas.[1][4]

  • Strongly acidic conditions: While generally stable over a wide pH range, strongly acidic media can lead to degradation, potentially through hydrolysis of the chloroethyl group or protonation of the tetrazole ring followed by ring-opening.

  • Presence of specific catalysts: Certain metals or strong Lewis acids could potentially catalyze decomposition pathways.

Solutions:

  • Temperature control: Maintain the reaction temperature below the decomposition threshold of the compound.

  • pH management: Avoid strongly acidic conditions if possible. If acidic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.

  • Catalyst screening: If a catalyst is required, screen for options that do not promote the decomposition of the tetrazole ring.

Data Presentation

Table 1: General Stability of 5-Substituted-1H-Tetrazoles

ConditionGeneral StabilityPotential Degradation PathwaysNotes
Thermal Generally stable up to ~250°C[1]Elimination of N₂ gas; fragmentation of the substituent.[4]The exact decomposition temperature can be influenced by the substituent.
Acidic (pH < 3) Stability can be reduced in strongly acidic media.Protonation of the tetrazole ring may lead to ring-opening; Hydrolysis of the chloroethyl group to a hydroxyethyl group.The 1-isomer can predominate in equilibrium mixtures in acidic media due to greater stability.[5]
Basic (pH > 9) Generally stable.The tetrazole ring is typically stable; the chloroethyl group may be susceptible to nucleophilic substitution by hydroxide to form the corresponding alcohol.The tetrazole moiety can act as an acid, forming a salt in basic conditions.
Oxidative Generally resistant to various oxidizing agents.[2]The chloroethyl side chain may be susceptible to oxidation under harsh conditions.
Reductive Generally resistant to various reducing agents.[2]The chloro group on the ethyl side chain could potentially be reduced.
Photostability Dependent on the specific structure and formulation.Photolytic cleavage or rearrangement.

Experimental Protocols

Synthesis of 5-Substituted 1H-Tetrazoles via Continuous Flow

This method offers a safer and more efficient alternative to traditional batch synthesis.

Materials:

  • Nitrile substrate

  • Sodium azide (NaN₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Water

  • Hydrochloric acid (3 N)

  • Sodium hydroxide (0.25 N)

  • Ethyl acetate

Procedure:

  • Prepare a solution of the nitrile substrate and sodium azide in a mixture of NMP and water.

  • Pump the solution through a heated, coiled tubing reactor at a controlled flow rate to achieve the desired residence time and temperature (e.g., 190°C).

  • After the reactor, the product stream is collected.

  • For work-up, dilute the collected stream with water and acidify with 3 N HCl to a pH of 1.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with 3 N HCl.

  • To further purify, extract the crude product into a 0.25 N NaOH solution.

  • Wash the basic aqueous solution with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1 with 3 N HCl to precipitate the pure tetrazole product.

  • Extract the precipitated product into ethyl acetate, separate the organic layer, and concentrate under vacuum to obtain the pure product.

Visualizations

experimental_workflow General Experimental Workflow for 5-Substituted Tetrazole Synthesis and Purification A 1. Prepare Reagent Solution (Nitrile, NaN3, NMP/H2O) B 2. Flow Reaction (Heated Coil Reactor) A->B Pump C 3. Collection of Product Stream B->C Cooling D 4. Aqueous Work-up (Dilution & Acidification) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Base Extraction for Purification (NaOH solution) E->F Crude Product G 7. Acidification & Precipitation F->G Aqueous Layer H 8. Final Extraction & Isolation G->H I Pure 5-Substituted 1H-Tetrazole H->I logical_relationship Troubleshooting Logic for Low Yield in Tetrazole Synthesis Start Low Yield or Incomplete Reaction CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckCatalyst Is Catalyst Active and Loading Correct? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckPurity Are Starting Materials Pure? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Replace/Increase Catalyst CheckCatalyst->ReplaceCatalyst No CheckpH Is pH Controlled (Neutral/Basic)? CheckPurity->CheckpH Yes PurifyMaterials Purify Starting Materials CheckPurity->PurifyMaterials No AdjustpH Adjust pH CheckpH->AdjustpH No Success Improved Yield CheckpH->Success Yes IncreaseTemp->Success ReplaceCatalyst->Success PurifyMaterials->Success AdjustpH->Success

References

troubleshooting guide for reactions with 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-(2-Chloroethyl)-1H-tetrazole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile reagent.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My nucleophilic substitution reaction is giving a low yield of the desired product.

Answer:

Low yields in nucleophilic substitution reactions with this compound can arise from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and potential side reactions.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Tetrazole Ring: The tetrazole proton is acidic (pKa ≈ 4.9) and can interfere with the desired reaction. Ensure complete deprotonation by using a suitable base.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the chloride.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for successful substitution.

  • Competing Elimination Reaction: The formation of 5-vinyl-1H-tetrazole through an elimination reaction is a common side product.

Troubleshooting Workflow for Low Yield

start Low Yield of Substitution Product check_deprotonation 1. Verify Tetrazole Deprotonation (Is the base strong enough?) start->check_deprotonation check_nucleophile 2. Assess Nucleophile Strength (Is it sufficiently reactive?) check_deprotonation->check_nucleophile solution1 Use a stronger base (e.g., NaH) or ensure stoichiometry (≥1 eq.) check_deprotonation->solution1 optimize_conditions 3. Optimize Reaction Conditions (Solvent, Temperature, Base) check_nucleophile->optimize_conditions solution2 Increase nucleophilicity (e.g., deprotonate the nucleophile) or use a more reactive nucleophile. check_nucleophile->solution2 check_elimination 4. Check for Elimination Side Product (5-Vinyl-1H-tetrazole) optimize_conditions->check_elimination solution3 See Table 1 for guidance on solvent and base selection. Favor polar aprotic solvents and non-bulky bases. optimize_conditions->solution3 solution4 Use milder/non-basic conditions if possible. Lower reaction temperature. check_elimination->solution4

Caption: Troubleshooting workflow for low yield in substitution reactions.

Question 2: I am observing a significant amount of an impurity which I suspect is 5-vinyl-1H-tetrazole. How can I confirm this and prevent its formation?

Answer:

The formation of 5-vinyl-1H-tetrazole is a common side reaction, proceeding via E2 elimination, especially in the presence of strong or bulky bases.

Confirmation and Prevention:

  • Confirmation: The vinyl product can be identified by 1H NMR spectroscopy, looking for characteristic signals of a vinyl group (typically in the 5-7 ppm range).

  • Prevention: To minimize the elimination side reaction, consider the following:

    • Choice of Base: Use a weaker, non-bulky base such as potassium carbonate (K2CO3) instead of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide.

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

    • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for substitution reactions.

Table 1: Influence of Reaction Conditions on Substitution vs. Elimination

ConditionTo Favor Substitution (SN2)To Favor Elimination (E2)Rationale
Base Weaker, non-bulky bases (e.g., K2CO3, Cs2CO3)Strong, bulky bases (e.g., NaOH, KOtBu)Strong/bulky bases favor proton abstraction required for elimination.
Solvent Polar aprotic (e.g., DMF, Acetone, Acetonitrile)Polar protic (e.g., Ethanol, Water) can also support eliminationPolar aprotic solvents enhance nucleophilicity for SN2.[1][2]
Temperature Lower temperaturesHigher temperaturesElimination reactions often have a higher activation energy.
Nucleophile Good nucleophile, weak base (e.g., Azide, Thiols)Strong, sterically hindered baseMinimizes proton abstraction from the ethyl group.

Question 3: My reaction has produced a mixture of N1 and N2 alkylated isomers. How can I separate them and control the regioselectivity?

Answer:

Alkylation of 5-substituted-1H-tetrazoles can occur on either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.

Separation and Control:

  • Separation: The N1 and N2 isomers are diastereomers and generally have different polarities. They can often be separated using silica gel column chromatography.[3] The 13C NMR chemical shift of the tetrazole ring carbon is a useful tool for distinguishing the isomers; the signal for the N2-substituted isomer is typically downfield compared to the N1-isomer.[4]

  • Control of Regioselectivity:

    • Steric Hindrance: Bulky substituents on the tetrazole ring or the alkylating agent can favor alkylation at the less sterically hindered N2 position.

    • Reaction Conditions: The choice of solvent and counter-ion can influence the site of alkylation. In some cases, N2-alkylation is favored under conditions of low solubility.

Logical Relationship for Regioselectivity

start Alkylation of 5-Substituted Tetrazole Anion n1_attack Attack at N1 start->n1_attack n2_attack Attack at N2 start->n2_attack n1_product 1,5-Disubstituted Tetrazole n1_attack->n1_product n2_product 2,5-Disubstituted Tetrazole n2_attack->n2_product sterics Steric Hindrance sterics->n2_attack Favors electronics Electronic Effects electronics->n1_attack May Favor electronics->n2_attack May Favor

Caption: Factors influencing the regioselectivity of tetrazole alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of the chloroethyl group in this compound?

A1: The chloroethyl group is a primary alkyl chloride, making it susceptible to nucleophilic substitution reactions (SN2 mechanism) with a variety of nucleophiles such as amines, azides, thiols, and carbanions. It can also undergo elimination reactions (E2 mechanism) in the presence of a strong base to form 5-vinyl-1H-tetrazole.

Q2: What are some common side reactions to be aware of?

A2: The two most common side reactions are:

  • Elimination: Formation of 5-vinyl-1H-tetrazole, particularly with strong or bulky bases.

  • N1 vs. N2 Alkylation: The reaction can produce a mixture of two regioisomers if the nucleophile also reacts with the tetrazole ring itself, or if a base is used to deprotonate the tetrazole ring prior to reaction with another electrophile.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base: Add a polar aprotic solvent such as anhydrous acetonitrile or DMF. Add a suitable base (e.g., K2CO3, 1.5 - 2.0 eq.) and stir the suspension.

  • Nucleophile Addition: Add the amine nucleophile (1.0 - 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of 5-Vinyl-1H-tetrazole via Elimination

This protocol is adapted from the literature for the intentional synthesis of the elimination product.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide (NaOH).

  • Inhibitor: Add a small amount of a polymerization inhibitor (e.g., p-methoxyphenol).

  • Reaction: Heat the mixture to reflux for approximately 2 hours.

  • Work-up: After cooling, carefully acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product can be collected by filtration and recrystallized from a suitable solvent like chloroform. A 70% yield has been reported for this transformation.[5]

Experimental Workflow Diagram

start Start: this compound substitution_path Nucleophilic Substitution (SN2) start->substitution_path elimination_path Elimination (E2) start->elimination_path substitution_conditions Nucleophile Weak Base (e.g., K2CO3) Polar Aprotic Solvent Low Temperature substitution_path->substitution_conditions substitution_product 5-(2-Substituted-ethyl)-1H-tetrazole substitution_path->substitution_product elimination_conditions Strong Base (e.g., NaOH) Higher Temperature elimination_path->elimination_conditions elimination_product 5-Vinyl-1H-tetrazole elimination_path->elimination_product workup Work-up and Purification (e.g., Column Chromatography) substitution_product->workup elimination_product->workup

Caption: General reaction pathways for this compound.

References

preventing intramolecular cyclization of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2-Chloroethyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and synthesis of this reactive intermediate. Intramolecular cyclization is a common challenge encountered during the synthesis and storage of this compound. This guide offers strategies to minimize this unwanted side reaction and ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability for this compound is its susceptibility to intramolecular cyclization. The tetrazole ring, particularly in its deprotonated (tetrazolate) form, is nucleophilic and can attack the electrophilic carbon of the chloroethyl side chain. This results in the formation of a fused bicyclic system, an unwanted side product.

Q2: Under what conditions does this intramolecular cyclization typically occur?

A2: The intramolecular cyclization is generally promoted by basic conditions, which deprotonate the tetrazole ring, increasing its nucleophilicity. Elevated temperatures can also accelerate this reaction. Therefore, prolonged heating or exposure to bases during synthesis, work-up, or storage should be avoided.

Q3: What is the structure of the cyclized product?

A3: The intramolecular reaction involves the nucleophilic nitrogen of the tetrazole ring attacking the chloroethyl side chain. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of one of two possible isomeric fused bicyclic products: 4,5-dihydro-1H-[1][2][3][4]tetrazolo[1,5-a]pyridine or 4,5-dihydro-2H-[1][2][3][4]tetrazolo[1,5-a]pyridine.

Q4: How can I prevent the intramolecular cyclization during synthesis?

A4: Preventing cyclization requires careful control of reaction conditions. Key strategies include:

  • pH Control: Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize the concentration of the highly reactive tetrazolate anion.

  • Temperature Management: Conduct the synthesis at the lowest effective temperature to slow down the rate of the cyclization side reaction.

  • Use of Protecting Groups: Protecting the tetrazole nitrogen with a suitable protecting group, such as a trityl (Tr) or p-methoxybenzyl (PMB) group, can effectively block its nucleophilicity and prevent intramolecular attack. The protecting group can be removed in a subsequent step.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from bases. Storage as a salt (e.g., hydrochloride salt) can also improve stability by protonating the tetrazole ring and reducing its nucleophilicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound and presence of an unexpected, more polar side product. Intramolecular cyclization has occurred.- During Synthesis: Lower the reaction temperature. If using a base, use a weaker, non-nucleophilic base and add it slowly at a low temperature. Consider using a protecting group for the tetrazole ring. - During Work-up: Perform aqueous washes with slightly acidic water (e.g., dilute HCl) to ensure the tetrazole remains protonated. Avoid the use of strong bases.
Product degradation during storage. The storage conditions are promoting intramolecular cyclization.- Store the compound in a refrigerator or freezer. - Ensure the storage container is tightly sealed to protect from moisture. - Avoid storing in proximity to basic compounds. - For long-term storage, consider converting the compound to its hydrochloride salt.
Difficulty in purifying the desired product from the cyclized side product. The polarity of the product and side product may be similar.- Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. - Recrystallization from a suitable solvent system could also be effective.

Experimental Protocols

General Synthesis of 5-Substituted-1H-tetrazoles

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Materials:

  • 3-Chloropropionitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)

Procedure:

  • Dissolve 3-chloropropionitrile in the chosen solvent in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium azide and a catalyst/promoter (e.g., ammonium chloride or zinc bromide).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with an appropriate aqueous solution (e.g., dilute acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Note: For the synthesis of this compound, it is crucial to maintain a neutral to slightly acidic pH during workup to minimize cyclization.

Protecting Group Strategy: N-Tritylation of this compound

Materials:

  • This compound

  • Trityl Chloride (TrCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (TEA or DIPEA) to the solution.

  • Add trityl chloride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the N-tritylated product, which can be purified by chromatography.

Visualizing the Problem: Intramolecular Cyclization Pathway

The following diagram illustrates the intramolecular cyclization of this compound under basic conditions.

Intramolecular_Cyclization cluster_0 Deprotonation cluster_1 Intramolecular Cyclization (Undesired) cluster_2 Prevention Strategy start This compound anion Tetrazolate Anion start->anion Base (e.g., OH-) protected N-Protected Tetrazole start->protected Protecting Group (e.g., Trityl) cyclized_N1 4,5-dihydro-1H- [1,2,3,4]tetrazolo[1,5-a]pyridine anion->cyclized_N1 SN2 attack from N1 cyclized_N2 4,5-dihydro-2H- [1,2,3,4]tetrazolo[1,5-a]pyridine anion->cyclized_N2 SN2 attack from N2 desired_reaction Stable Intermediate for Further Synthesis protected->desired_reaction Desired Reaction

Intramolecular cyclization of this compound.

This guide provides a foundational understanding of the challenges associated with this compound and offers practical solutions for its successful synthesis and handling. For further inquiries, please consult relevant literature or contact our technical support team.

References

work-up procedure for reactions involving 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-1H-tetrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and purification of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Common impurities include unreacted starting materials such as the corresponding nitrile, residual sodium azide (which is highly toxic and must be handled with care), and reaction catalysts (e.g., zinc or cobalt salts).[1][2] Additionally, side products from the reaction or degradation of the product, such as the hydrolyzed 5-(2-hydroxyethyl)-1H-tetrazole, may be present.

Q2: My this compound product seems to have significant water solubility, making extraction difficult. How can I improve my extraction efficiency?

A2: The tetrazole ring is acidic (pKa similar to a carboxylic acid) and can form salts, increasing its aqueous solubility.[3][4] To ensure it partitions into the organic layer, the aqueous layer should be acidified to a pH of 1-2 using an acid like HCl before extraction with a solvent like ethyl acetate or dichloromethane.[5] This protonates the tetrazole ring, making it less polar.

Q3: I've completed my reaction and quenched it with water, but a stable emulsion has formed during extraction. What should I do?

A3: Emulsion formation is common when dealing with salts. To break the emulsion, you can try adding a saturated brine solution (NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, filtering the entire mixture through a pad of Celite or allowing the mixture to stand for an extended period can also be effective.

Q4: Is this compound stable during work-up? Are there any conditions I should avoid?

A4: The compound is generally stable under standard work-up conditions. However, the chloroethyl group can be susceptible to nucleophilic substitution. Prolonged exposure to strong bases or high temperatures should be avoided to prevent potential hydrolysis to the corresponding alcohol or other side reactions. A patent for a similar compound suggests keeping the temperature between 0-5 °C during the addition of base.[5] Tetrazoles as a class can also be thermally sensitive and may decompose or explode upon heating.[6]

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification methods are recrystallization and column chromatography.[7][8] Recrystallization can be performed using solvent systems like ethanol-water or ethyl acetate-hexane.[5][7] For high-purity requirements or to remove closely related impurities, flash column chromatography on silica gel is effective.[8]

Q6: What safety precautions are critical when working with this compound and its synthetic precursors?

A6:

  • Toxicity: this compound is toxic if swallowed and can cause skin, eye, and respiratory irritation.

  • Explosion Hazard: Tetrazole compounds can be explosive, especially when dry or when they form heavy metal salts. Avoid contact with metals like copper and lead.[6][9]

  • Sodium Azide: The precursor sodium azide is acutely toxic and can form explosive hydrazoic acid in the presence of acid.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield After Work-up 1. Incomplete reaction. 2. Product lost in the aqueous layer during extraction. 3. Product degradation during work-up.1. Monitor the reaction by TLC or HPLC to confirm completion before starting the work-up. 2. Acidify the aqueous layer to pH 1-2 before extraction to ensure the tetrazole is protonated and less water-soluble.[5] Perform multiple extractions (e.g., 3x with ethyl acetate).[7] 3. Avoid high temperatures and strongly basic conditions. Use a milder base (e.g., NaHCO₃) for neutralization if possible.
Product is an Oil and Will Not Crystallize 1. Presence of solvent residue. 2. Impurities are preventing crystal lattice formation.1. Ensure all solvent is removed under high vacuum. Co-evaporation with a solvent in which the product is soluble but has a higher boiling point (like toluene) can help remove residual extraction solvent. 2. Purify the oil using flash column chromatography on silica gel.[8] After purification, attempt recrystallization again.
Final Product Purity is Low by HPLC/NMR 1. Inefficient removal of starting materials or byproducts. 2. Co-precipitation of impurities during crystallization.1. Perform an acid-base wash during the work-up. A wash with a dilute base (e.g., 1M NaHCO₃) can remove acidic starting materials, and a wash with dilute acid (e.g., 1M HCl) can remove basic impurities. 2. Re-purify the material. If recrystallization fails, use column chromatography.[8] Ensure the correct solvent system is chosen for recrystallization to maximize the solubility difference between the product and impurities at high and low temperatures.[13]
Unexpected Peaks in NMR Spectrum 1. Presence of regioisomers (e.g., 2H-tetrazole vs. 1H-tetrazole). 2. Degradation of the chloroethyl side chain (e.g., hydrolysis to hydroxyethyl).1. The formation of different tetrazole isomers is possible. Their separation can be challenging and may require careful column chromatography. 2. Confirm the structure using 2D NMR techniques or mass spectrometry. If degradation has occurred, the work-up conditions (pH, temperature, duration) may need to be optimized to be milder.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a standard procedure following the [3+2] cycloaddition reaction to form the tetrazole.

  • Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If applicable, filter off any solid catalyst.[7]

  • Dilution: Slowly pour the reaction mixture into a beaker containing cold water (5-10 times the volume of the reaction solvent).[7]

  • Acidification: Check the pH of the aqueous mixture. Adjust the pH to 1-2 by slowly adding 1M or 2M HCl. This step is crucial for protonating the tetrazole ring.

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).[7]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A common choice for tetrazoles is an alcohol/water mixture (e.g., ethanol/water) or an ester/alkane mixture (e.g., ethyl acetate/hexane).[5][7] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[13]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a binary system) until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If using a binary solvent system, the less polar solvent can be added slowly at this stage until the solution becomes cloudy, then reheated until clear before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 3: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the product in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration.[14] Filter the sample through a 0.45 µm syringe filter.[14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detector, typically at a wavelength where the tetrazole ring absorbs (e.g., 210-254 nm).[14]

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity based on the relative peak area.

Visualizations

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reaction [3+2] Cycloaddition quench Quench with H₂O reaction->quench acidify Acidify to pH 1-2 quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry crude Crude Product dry->crude purify Recrystallization or Chromatography crude->purify hplc Purity Check (HPLC) purify->hplc final_product Pure Product hplc->final_product

Caption: General experimental workflow for the work-up and purification.

Troubleshooting start Low Yield After Work-up check_pH Was aqueous layer acidified to pH 1-2 before extraction? start->check_pH check_completion Was reaction confirmed complete by TLC/HPLC? start->check_completion no_pH Solution: Re-extract aqueous layer after acidification. Product is likely lost as a salt. check_pH->no_pH No yes_pH Proceed to next check. check_pH->yes_pH Yes no_completion Solution: Optimize reaction time/conditions. The reaction was incomplete. check_completion->no_completion No yes_completion Possible Cause: Product degradation. Consider milder work-up conditions (lower temp, weaker base). check_completion->yes_completion Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted 5-(2-Chloroethyl)-1H-tetrazole from experimental reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound (CET) is a bifunctional chemical reagent featuring a tetrazole ring and a reactive chloroethyl group.[1][2] The tetrazole moiety is often used as a bioisostere for a carboxylic acid group in drug design.[3][4] The chloroethyl group acts as an alkylating agent. Complete removal of unreacted CET is critical to prevent side reactions in subsequent steps, ensure the purity of the final product, and avoid misleading results in biological assays.

Q2: What key chemical properties of CET can be exploited for its removal?

Two primary properties are key for its removal:

  • Acidity: The proton on the tetrazole ring is acidic (pKa is predicted to be around 4.0), similar to a carboxylic acid.[2][4] This allows it to be deprotonated by a mild base to form a water-soluble salt.

  • Reactivity: The chloroethyl group is an electrophilic alkylating agent that can be "quenched" by reacting it with a nucleophile to form a new, more easily separable compound.

Q3: What are the primary methods for removing unreacted CET?

The most common methods are:

  • Aqueous Basic Extraction (Liquid-Liquid Extraction): This is often the simplest and most effective method, leveraging the acidic nature of the tetrazole ring.

  • Flash Column Chromatography: A standard purification technique that separates compounds based on their polarity.

  • Nucleophilic Quenching/Scavenging: This involves adding a reagent to specifically react with the unreacted CET.

Q4: How do I choose the most appropriate removal method for my experiment?

The choice depends on the properties of your desired product, particularly its stability and polarity relative to CET. See the decision workflow diagram below for guidance. If your product is stable in the presence of a mild base, aqueous extraction is the preferred first step. If not, or if the product is also acidic, chromatography is the better choice.

Q5: What safety precautions should be taken when handling this compound?

CET is classified as an irritant.[2][5] It can cause skin, eye, and respiratory irritation.[2][5] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid creating dust.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number18755-46-9[1][2]
Molecular FormulaC₃H₅ClN₄[1][2]
Molecular Weight132.55 g/mol [1][2]
AppearanceSolid[2]
Melting Point100-105 °C[2]
pKa (Predicted)~4.0[2]
Hazard CodesXi, Xn (Irritant, Harmful)[2]

Table 2: Comparison of Removal Methodologies

MethodPrinciple of SeparationBest ForAdvantagesDisadvantages
Aqueous Basic Extraction Partitioning between immiscible aqueous and organic phases based on acidity.Neutral or basic organic-soluble products.Fast, inexpensive, removes large quantities efficiently.Not suitable for base-sensitive or acidic products. Can form emulsions.
Flash Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel) based on polarity.Products with different polarity than CET. Purification of base-sensitive products.High resolution, applicable to a wide range of compounds.More time-consuming, requires solvents and materials, potential for sample loss on the column.
Nucleophilic Quenching Chemical reaction to convert CET into a different, more easily separable compound.Reactions where a large excess of CET is used and the product is difficult to separate by other means.Highly specific. Can be done in-situ before workup.Introduces another reagent and byproduct that must also be removed. Requires careful selection of the quencher to avoid reacting with the product.

Visualized Workflows

G start Reaction Mixture Containing Unreacted CET q1 Is the desired product stable to mild aqueous base (e.g., NaHCO3)? start->q1 a1_yes Use Liquid-Liquid Extraction with Aqueous Base q1->a1_yes  Yes q2 Is the product polarity significantly different from CET? q1->q2 No   end_node Purified Product a1_yes->end_node a2_yes Use Flash Column Chromatography q2->a2_yes  Yes a2_no Consider Quenching followed by Extraction and/or Chromatography q2->a2_no No   a2_yes->end_node a2_no->end_node

Caption: Decision workflow for selecting a removal method.

G start 1. Transfer crude reaction mixture to separatory funnel step2 2. Dilute with an immiscible organic solvent (e.g., EtOAc) start->step2 step3 3. Add saturated aqueous NaHCO3 solution step2->step3 step4 4. Shake funnel vigorously and vent frequently step3->step4 step5 5. Allow layers to separate step4->step5 step6 6. Drain the lower aqueous layer (contains CET-salt) step5->step6 q_repeat Repeat wash 2-3 times? step6->q_repeat q_repeat->step3 Yes step7 7. Collect the organic layer q_repeat->step7 No step8 8. Dry (e.g., with Na2SO4), filter, and concentrate step7->step8 end_node Purified Product step8->end_node

Caption: Experimental workflow for basic liquid-liquid extraction.

Troubleshooting Guide

Issue: My product is lost into the aqueous layer during the basic wash.

  • Possible Cause: Your product may also be acidic or have significant water solubility.

  • Solution:

    • Ensure you are using a mild base like saturated sodium bicarbonate (NaHCO₃) rather than stronger bases like sodium carbonate or sodium hydroxide.

    • Minimize the volume of aqueous solution used.

    • If the product is acidic, this method is unsuitable. You must use an alternative like flash column chromatography.

Issue: I see an emulsion (a third layer that doesn't separate) during extraction.

  • Possible Cause: High concentration of salts or amphiphilic molecules.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel, which can help break up emulsions.

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of celite.

Issue: The unreacted CET co-elutes with my product during flash chromatography.

  • Possible Cause: The polarity of your product and CET are very similar in the chosen eluent system.

  • Solution:

    • Perform an aqueous basic wash before running the column to remove the majority of the CET.

    • Modify your eluent system. Try adding a small percentage of a more polar or less polar solvent to improve separation. For example, if using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol.

    • If your compound is stable, consider derivatizing it to change its polarity before chromatography.

Issue: I suspect product decomposition during the workup.

  • Possible Cause: Tetrazoles and other functional groups can be sensitive to prolonged exposure to strong acids or bases, or high temperatures.[6][7]

  • Solution:

    • Always use mild conditions (e.g., NaHCO₃).

    • Perform extractions quickly and at room temperature or below.

    • When concentrating the final product, use a rotary evaporator at a moderate temperature to avoid thermal decomposition.[7]

Experimental Protocols

Protocol 1: Removal by Aqueous Basic Extraction

This protocol is ideal for neutral or basic products that are soluble in a water-immiscible organic solvent and are stable to mild base.

  • Materials:

    • Crude reaction mixture

    • Separatory funnel

    • Water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (Saturated aqueous NaCl)

    • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

    • Erlenmeyer flask

  • Methodology:

    • Transfer the crude reaction mixture into a separatory funnel.

    • Dilute the mixture with an appropriate organic solvent (e.g., 3 volumes of ethyl acetate relative to the initial reaction volume).

    • Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The deprotonated CET salt will be in the lower aqueous layer (if using a solvent less dense than water like ethyl acetate).

    • Carefully drain and discard the aqueous layer.

    • Repeat the wash process (steps 3-6) two more times with fresh NaHCO₃ solution to ensure complete removal.

    • Wash the remaining organic layer once with deionized water and once with brine to remove residual salts.

    • Drain the final organic layer into a clean Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., Na₂SO₄), swirl, and let it stand for 10-15 minutes.

    • Filter or decant the dried organic solution and concentrate it under reduced pressure to isolate the purified product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is used when extraction is not feasible due to product instability or similar acidity.

  • Materials:

    • Crude reaction mixture, concentrated onto a small amount of silica gel ("dry loading").

    • Glass chromatography column packed with silica gel.

    • Eluent (solvent system determined by TLC analysis).

    • Collection tubes or flasks.

  • Methodology:

    • Determine Eluent System: Analyze the crude mixture by Thin Layer Chromatography (TLC) using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation between your product and the CET spot. The ideal Rƒ for the product is ~0.3.

    • Pack the Column: Pack a chromatography column with silica gel as a slurry in the least polar component of your eluent system. Ensure there are no air bubbles or cracks.

    • Load the Sample: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. Carefully add this "dry load" to the top of the packed column.

    • Elute the Column: Carefully add the eluent to the top of the column and apply gentle positive pressure. Begin collecting fractions.

    • Monitor Elution: Monitor the fractions as they elute from the column using TLC.

    • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified compound.

References

scale-up challenges in the synthesis of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(2-Chloroethyl)-1H-tetrazole. The information is designed to address common challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the [3+2] cycloaddition reaction between 3-chloropropionitrile and an azide source, typically sodium azide. This reaction is often catalyzed to improve reaction rates and yields.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The main safety hazards stem from the use of sodium azide. Key concerns include:

  • Formation of Hydrazoic Acid (HN₃): Sodium azide can react with acidic compounds or even trace amounts of water to form hydrazoic acid, which is highly toxic and explosive.

  • Heavy Metal Azides: Contact of sodium azide with heavy metals (e.g., lead, copper) can form highly sensitive and explosive metal azides.

  • Thermal Instability: Tetrazole compounds can be thermally unstable and may decompose exothermically.

Q3: How can the formation of hydrazoic acid be minimized?

A3: To suppress the formation of hydrazoic acid, it is crucial to control the reaction pH. Running the reaction under neutral or slightly basic conditions is recommended. The use of amine salts, such as triethylamine hydrochloride, can act as a buffer. In scale-up scenarios, continuous flow reactors are highly recommended as they minimize the headspace where explosive concentrations of hydrazoic acid could accumulate.

Q4: What are the typical reaction conditions for the synthesis?

A4: Reaction conditions can vary depending on the chosen catalyst and scale. Laboratory-scale batch reactions are often performed in high-boiling polar solvents like DMF or NMP at temperatures ranging from 80-120°C. For safer and more efficient scale-up, continuous flow synthesis at higher temperatures (e.g., 190°C) with short residence times has proven effective for analogous 5-substituted tetrazoles.

Q5: What are some common impurities I might encounter?

A5: Potential impurities include unreacted 3-chloropropionitrile, residual sodium azide, and byproducts from side reactions. Depending on the workup procedure, you might also have inorganic salts. If the reaction is performed under acidic conditions, byproducts from the decomposition of hydrazoic acid could be present.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Inefficient workup procedure leading to product loss.1. Use a fresh or properly activated catalyst. Consider alternative catalysts such as zinc salts or silica-supported sulfuric acid. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. For scale-up, consider a continuous flow setup which allows for higher temperatures safely. 3. Ensure the purity of 3-chloropropionitrile and sodium azide. 4. Optimize the extraction and isolation steps. The product is a polar compound, so ensure appropriate solvent systems are used.
Reaction Stalls or is Sluggish 1. Catalyst deactivation. 2. Low reaction temperature. 3. Poor mixing, especially in a heterogeneous reaction mixture.1. Add a fresh portion of the catalyst. 2. Increase the reaction temperature, ensuring proper safety precautions are in place. 3. Improve agitation to ensure good contact between reactants, especially at larger scales.
Formation of Significant Byproducts 1. Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time). 2. Presence of water or acidic impurities leading to side reactions. 3. Incorrect stoichiometry of reactants.1. Optimize reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. 2. Use anhydrous solvents and ensure the reaction is run under an inert atmosphere. Control the pH of the reaction mixture. 3. Carefully control the molar ratios of the reactants.
Difficulties in Product Isolation and Purification 1. The product is highly polar and water-soluble. 2. Formation of emulsions during aqueous workup. 3. The product is a solid that is difficult to crystallize.1. Use extraction with a more polar organic solvent. Consider using techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for purification. 2. Add brine to the aqueous layer to break emulsions. Centrifugation can also be effective. 3. Screen various solvent systems for crystallization. If direct crystallization is difficult, consider converting the tetrazole to a salt (e.g., hydrochloride) to facilitate crystallization and then neutralizing it back to the free base.
Safety Concerns During Scale-up 1. Risk of hydrazoic acid accumulation in the reactor headspace. 2. Potential for thermal runaway due to the exothermic nature of the reaction. 3. Handling large quantities of sodium azide.1. Strongly consider switching to a continuous flow reactor. This minimizes the reactor volume and headspace, significantly improving safety. 2. Ensure adequate cooling capacity for the reactor. Perform calorimetric studies (e.g., DSC) to understand the thermal hazards of the reaction. 3. Follow strict safety protocols for handling sodium azide. Use appropriate personal protective equipment (PPE) and have a quenching agent (e.g., sodium nitrite and nitrous acid) readily available for any spills or residual azide.

Data Presentation

Table 1: Comparison of Reaction Conditions for 5-Substituted Tetrazole Synthesis

ParameterBatch Synthesis (Lab Scale)Continuous Flow Synthesis (Scale-up)
Solvent DMF, NMP, TolueneNMP/Water
Temperature 80 - 120 °C170 - 190 °C
Catalyst ZnBr₂, Et₃N·HCl, Silica Sulfuric AcidNone or ZnBr₂
NaN₃ Equivalents 1.1 - 3.01.05 - 1.2
Reaction Time Several hours to daysMinutes
Typical Yield Variable (60-95%)High (>90%)
Safety Higher risk of HN₃ accumulationSignificantly lower risk of HN₃ accumulation

Note: The data presented are typical ranges for the synthesis of 5-substituted tetrazoles and may need optimization for this compound.

Experimental Protocols

Key Experiment: Continuous Flow Synthesis of 5-Substituted Tetrazoles (Adapted for this compound)

This protocol is adapted from a general procedure for the continuous flow synthesis of 5-substituted tetrazoles and should be optimized for the specific target molecule.

Materials:

  • 3-Chloropropionitrile

  • Sodium Azide (NaN₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized Water

  • Ethyl Acetate

  • Hydrochloric Acid (3 M)

  • Sodium Hydroxide (0.25 M)

  • Sodium Nitrite (NaNO₂)

Equipment:

  • Continuous flow reactor system with a high-pressure pump, T-mixer, and a heated reactor coil (e.g., PFA tubing).

  • Back pressure regulator.

  • Syringes for the pump.

  • Standard laboratory glassware for workup.

Procedure:

  • Reagent Preparation: Prepare a stock solution by dissolving sodium azide (1.05 equivalents) in a mixture of NMP and water (e.g., 9:1 v/v). Then, add 3-chloropropionitrile (1.0 equivalent) to this solution.

  • Flow Synthesis:

    • Set up the continuous flow reactor with a heated coil of appropriate volume.

    • Set the reactor temperature to 190°C and the back pressure regulator to a suitable pressure to prevent boiling (e.g., 10 bar).

    • Pump the reagent solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 20 minutes).

    • Safety Note: It is highly recommended to have an in-line quenching system after the reactor to neutralize any unreacted azide. This can be achieved by introducing a stream of sodium nitrite and a mild acid.

  • Workup and Purification:

    • Collect the output from the reactor.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with 3 M HCl.

    • To purify, the crude product can be dissolved in 0.25 M NaOH solution, washed with ethyl acetate to remove non-acidic impurities, and then the aqueous layer is acidified with HCl to precipitate the product.

    • The precipitated product is then extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Continuous Flow Synthesis cluster_workup Workup & Purification reagent_prep Prepare solution of 3-chloropropionitrile and NaN3 in NMP/Water pump Pump Reagent Solution reagent_prep->pump reactor Heated Reactor Coil (190°C, 20 min) pump->reactor quench In-line Quenching (Optional but Recommended) reactor->quench collection Collect Product Stream quench->collection extraction Aqueous Workup & Extraction collection->extraction acid_base_purification Acid-Base Purification extraction->acid_base_purification isolation Isolation of Pure Product acid_base_purification->isolation

Caption: Experimental workflow for the continuous flow synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_reaction Is the reaction proceeding? (Monitor by TLC/HPLC) start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions No check_workup Review Workup Procedure check_reaction->check_workup Yes check_materials Check Starting Material Quality check_conditions->check_materials increase_temp_time Increase Temperature/Time check_conditions->increase_temp_time change_catalyst Use Fresh/Alternative Catalyst check_conditions->change_catalyst purify_reagents Purify/Use New Reagents check_materials->purify_reagents optimize_extraction Optimize Extraction/Isolation check_workup->optimize_extraction

Caption: Troubleshooting decision tree for low product yield in the synthesis of this compound.

Validation & Comparative

Interpreting the Spectroscopic Signature of 5-(2-Chloroethyl)-1H-tetrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-(2-Chloroethyl)-1H-tetrazole. To offer a comprehensive understanding, this guide contrasts its predicted spectral characteristics with experimentally obtained data for two analogous compounds: 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole.

The tetrazole moiety is a key functional group in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Understanding the spectroscopic properties of substituted tetrazoles is crucial for their synthesis, characterization, and incorporation into larger drug molecules. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, and mass spectra, providing a foundational understanding for researchers working with this class of compounds.

Predicted and Comparative Spectral Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound and compare it with the experimental data for 5-methyl-1H-tetrazole and 5-phenyl-1H-tetrazole.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) ~16.5Broad Singlet1HNH
~3.95Triplet2H-CH₂-Cl
~3.30Triplet2HTetrazole-CH₂-
5-Methyl-1H-tetrazole ~15.8Broad Singlet1HNH
2.51Singlet3H-CH₃
5-Phenyl-1H-tetrazole [1][2][3]17.45Broad Singlet1HNH
8.05 - 7.61Multiplet5HPhenyl-H

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted) ~155C5 (Tetrazole)
~41-CH₂-Cl
~28Tetrazole-CH₂-
5-Methyl-1H-tetrazole ~150C5 (Tetrazole)
~10-CH₃
5-Phenyl-1H-tetrazole [1][3]155.93C5 (Tetrazole)
131.84, 129.78, 127.33, 124.63Phenyl-C

Table 3: Mass Spectrometry (ESI-MS) Data

CompoundMolecular Weight ( g/mol )Predicted/Observed [M-H]⁻ (m/z)Key Fragmentation Ions (Predicted/Observed)
This compound 132.55131.03[M-H-N₂]⁻, [M-H-HN₃]⁻, [C₂H₄Cl]⁺
5-Methyl-1H-tetrazole 84.0883.04[M-H-N₂]⁻, [M-H-HN₃]⁻
5-Phenyl-1H-tetrazole [1][3]146.15145[M-H-N₂]⁻, [M-H-HN₃]⁻, [C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak (DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for polar molecules like tetrazoles.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent, often with the addition of a small amount of formic acid or ammonia to aid in ionization.

  • Data Acquisition: The prepared sample solution is introduced into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode. For tetrazoles, negative ion mode is often preferred due to the acidic nature of the N-H proton, leading to the formation of a prominent [M-H]⁻ ion. The mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

  • Fragmentation Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For 5-substituted-1H-tetrazoles, characteristic losses of dinitrogen (N₂) and hydrazoic acid (HN₃) are commonly observed.[4]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Synthesized Compound (e.g., this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve NMR NMR Spectrometer (¹H and ¹³C NMR) Dissolve->NMR MS Mass Spectrometer (ESI-MS) Dissolve->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Verified Molecular Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

By following these protocols and understanding the comparative data presented, researchers can confidently identify and characterize this compound and other related tetrazole derivatives, facilitating their application in drug discovery and development.

References

A Comparative Guide to the Synthesis of Key Tetrazole Derivatives: Exploring Alternatives to 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of carboxylic acids and its contribution to the metabolic stability of drug candidates. 5-(2-Chloroethyl)-1H-tetrazole is a versatile building block for introducing the tetrazol-5-ylethyl scaffold, a common feature in various biologically active compounds. However, considerations of reagent availability, safety, and overall synthetic efficiency have spurred the exploration of alternative starting materials. This guide provides a comprehensive comparison of synthetic routes to key derivatives accessible from this compound, offering researchers valuable insights into selecting the optimal pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following tables summarize the key performance indicators for the synthesis of two important derivatives: 5-vinyl-1H-tetrazole and 5-(2-aminoethyl)-1H-tetrazole, starting from this compound and its alternatives.

Table 1: Synthesis of 5-vinyl-1H-tetrazole

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
This compound NaOHWater2 hReflux70Readily available starting material.Use of a chlorinated precursor.
Acrylonitrile NaN₃, AlCl₃THF24 hReflux55Direct formation of the vinyl group.Use of highly toxic acrylonitrile and explosive sodium azide. Potential for runaway reactions.
β-Dimethylaminopropionitrile 1. (CH₃)₂NH·HCl, NaN₃2. (CH₃O)₂SO₂, NaOH1. DMF2. Water1. 18 h2. 3.5 h1. 1102. 50-6067 (step 1)55 (step 2)Avoids chlorinated starting material.Two-step process with moderate overall yield.

Table 2: Synthesis of 5-(2-aminoethyl)-1H-tetrazole

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
This compound 1. NaN₃2. H₂, Pd/C1. DMF2. Methanol1. 6 h2. Not specified1. Room Temp2. Not specifiedHigh (inferred)Utilizes a common precursor.Multi-step process involving an azide intermediate.
3-Aminopropionitrile NaN₃, ZnBr₂Water48 hReflux~90 (inferred for similar nitriles)One-pot synthesis. Uses a readily available and less hazardous nitrile.Longer reaction time.

In Focus: Alternative Reagents and Their Performance

Synthesis of 5-vinyl-1H-tetrazole

5-vinyl-1H-tetrazole is a valuable monomer for the synthesis of nitrogen-rich polymers and a precursor for further functionalization.

1. Dehydrochlorination of this compound: This is a common and straightforward method. The reaction proceeds via an elimination reaction using a base, typically sodium hydroxide. While the starting material is readily available, the use of a chlorinated compound may be a concern in some applications.

2. Cycloaddition of Acrylonitrile and Sodium Azide: This route offers a direct synthesis of the vinyltetrazole. However, acrylonitrile is a highly toxic and flammable liquid, and sodium azide is explosive. The reaction requires careful handling and control of reaction conditions[1]. The use of aluminum chloride as a Lewis acid catalyst is also common[1].

3. Two-Stage Synthesis from β-Dimethylaminopropionitrile: This method provides an alternative that avoids chlorinated precursors. The first step involves the formation of 5-(β-dimethylaminoethyl)tetrazole through a [3+2] cycloaddition. Subsequent exhaustive methylation and Hofmann elimination yield the desired 5-vinyl-1H-tetrazole[1]. While this route is longer, it may be preferred for its improved safety profile concerning the starting materials.

Synthesis of 5-(2-aminoethyl)-1H-tetrazole

The tetrazol-5-ylethylamine moiety is a key pharmacophore in several drug candidates.

1. From this compound: This multi-step synthesis involves the conversion of the chloro group to an azide, followed by reduction to the amine. The nucleophilic substitution with sodium azide proceeds readily, and the subsequent reduction of the azide can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C). While efficient, this route involves the handling of an azide intermediate.

2. One-Pot Synthesis from 3-Aminopropionitrile: A more direct and potentially safer alternative is the [3+2] cycloaddition of 3-aminopropionitrile with sodium azide. This reaction can be catalyzed by Lewis acids such as zinc bromide in water, offering a greener reaction medium[2]. This one-pot approach simplifies the synthetic procedure and avoids the isolation of potentially hazardous intermediates.

Experimental Protocols

Synthesis of 5-vinyl-1H-tetrazole from this compound
  • Procedure: To a solution of this compound in water, an aqueous solution of sodium hydroxide is added. The mixture is refluxed for 2 hours. After cooling, the solution is acidified with hydrochloric acid. The product, 5-vinyl-1H-tetrazole, precipitates and can be collected by filtration.

  • Yield: Approximately 70%[1].

Synthesis of 5-vinyl-1H-tetrazole from Acrylonitrile
  • Procedure: In a flask equipped with a reflux condenser and a nitrogen inlet, anhydrous aluminum chloride is suspended in dry THF. Sodium azide is added portionwise, followed by the dropwise addition of acrylonitrile. The mixture is refluxed for 24 hours under a nitrogen atmosphere. The reaction is then quenched by the slow addition of 15% hydrochloric acid. The product is extracted with an organic solvent and purified.

  • Yield: Approximately 55%[1].

  • Safety Note: This reaction is hazardous and should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Synthesis of 5-(2-aminoethyl)-1H-tetrazole from 3-Aminopropionitrile
  • Procedure: To a solution of 3-aminopropionitrile in water are added sodium azide and zinc bromide. The mixture is refluxed for 48 hours. After cooling, the pH is adjusted to be slightly alkaline, and any precipitated zinc salts are filtered off. The filtrate is then acidified to precipitate the product, which can be collected by filtration.

  • Yield: High yields have been reported for similar cycloadditions of nitriles in water[2].

Reagent Safety and Cost Comparison

ReagentKey HazardsApproximate Cost (per 10g)
This compound Irritant, potential for decomposition upon heating.$44.00 (for 250mg)
Acrylonitrile Highly flammable, toxic, carcinogen.$1.15 - $1.38/kg (bulk pricing)[3][4][5][6][7]
3-Aminopropionitrile Harmful if swallowed, causes severe skin burns and eye damage, suspected of damaging fertility or the unborn child.[8][9]$122.00 (for 5g)

Reaction Pathways and Workflows

The following diagrams illustrate the synthetic pathways discussed in this guide.

Synthesis_of_5_vinyl_1H_tetrazole cluster_0 Route 1: Dehydrochlorination cluster_1 Route 2: Cycloaddition cluster_2 Route 3: Two-Stage from Amine A1 This compound B1 5-vinyl-1H-tetrazole A1->B1 NaOH, H₂O, Reflux A2 Acrylonitrile C2 NaN₃, AlCl₃, THF, Reflux A2->C2 B2 5-vinyl-1H-tetrazole C2->B2 A3 β-Dimethylaminopropionitrile B3 5-(β-dimethylaminoethyl)tetrazole A3->B3 1. (CH₃)₂NH·HCl, NaN₃, DMF C3 5-vinyl-1H-tetrazole B3->C3 2. (CH₃O)₂SO₂, NaOH, H₂O Synthesis_of_5_2_aminoethyl_1H_tetrazole cluster_0 Route 1: From Chloro-precursor cluster_1 Route 2: One-Pot from Nitrile A1 This compound B1 5-(2-Azidoethyl)-1H-tetrazole A1->B1 NaN₃, DMF C1 5-(2-Aminoethyl)-1H-tetrazole B1->C1 H₂, Pd/C, Methanol A2 3-Aminopropionitrile B2 NaN₃, ZnBr₂, H₂O, Reflux A2->B2 C2 5-(2-Aminoethyl)-1H-tetrazole B2->C2

References

A Comparative Guide to 5-(2-Chloroethyl)-1H-tetrazole and Other Tetrazole Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(2-Chloroethyl)-1H-tetrazole and other related tetrazole-based alkylating agents. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, and its derivatives have shown a wide range of biological activities, including anticancer properties.[1][2][3][4] The introduction of an alkylating moiety, such as a haloethyl group, to the tetrazole scaffold creates compounds with the potential for targeted covalent modification of biological macromolecules, a strategy of growing interest in drug discovery.

Alkylating agents are a class of reactive compounds that can covalently attach an alkyl group to a nucleophilic site on a biomolecule, most notably DNA.[5][6][7] This modification can disrupt DNA replication and transcription, leading to cytotoxicity, which is a key mechanism for many anticancer drugs.[5][6][8] Tetrazole derivatives bearing an alkylating arm, such as this compound, are designed to combine the physicochemical properties of the tetrazole ring with the cytotoxic potential of the alkylating group.

Comparison of Haloalkyl Tetrazole Alkylating Agents

The reactivity of the haloethyl group is expected to follow the order of leaving group ability: Iodo > Bromo > Chloro . This is because the iodide ion is a larger, more polarizable, and weaker base than bromide and chloride ions, making it a better leaving group. Consequently, 5-(2-Iodoethyl)-1H-tetrazole is predicted to be the most reactive alkylating agent in this series, followed by the bromo- and then the chloro-derivative.

Table 1: Comparison of Physical and Predicted Properties of 5-(2-Haloethyl)-1H-tetrazoles

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted Alkylating Reactivity
This compoundC₃H₅ClN₄132.5518755-46-9Moderate
5-(2-Bromoethyl)-1H-tetrazoleC₃H₅BrN₄177.00164871786 (protected)High
5-(2-Iodoethyl)-1H-tetrazoleC₃H₅IN₄223.99Not availableVery High

Note: The predicted reactivity is based on the leaving group ability of the halide (I > Br > Cl) and assumes a similar mechanism of action. Experimental verification is required.

Mechanism of Action: DNA Alkylation

The proposed mechanism of action for 5-(2-haloethyl)-1H-tetrazole derivatives as alkylating agents involves the nucleophilic attack by a nitrogen atom of a DNA base (typically the N7 of guanine) on the electrophilic carbon of the haloethyl side chain. This results in the formation of a covalent bond between the tetrazole compound and the DNA, forming a DNA adduct. This process is depicted in the signaling pathway diagram below. The formation of these adducts can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells, such as cancer cells.

DNA_Alkylation Tetrazole 5-(2-Haloethyl)-1H-tetrazole Adduct Alkylated DNA Adduct Tetrazole->Adduct Nucleophilic Attack DNA DNA (Guanine N7) DNA->Adduct Damage DNA Damage Adduct->Damage Apoptosis Cell Cycle Arrest & Apoptosis Damage->Apoptosis

Caption: General mechanism of DNA alkylation by 5-(2-haloethyl)-1H-tetrazole.

Experimental Protocols

To empirically compare the alkylating reactivity of this compound with its bromo- and iodo- analogs, a standardized experimental protocol is necessary. Below is a proposed methodology for assessing their relative reactivity with a model nucleophile, 4-(4-nitrobenzyl)pyridine (NBP), which is a common colorimetric assay for evaluating alkylating agents.

Protocol: Comparative Reactivity Assay using 4-(4-nitrobenzyl)pyridine (NBP)

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, 5-(2-bromoethyl)-1H-tetrazole, and 5-(2-iodoethyl)-1H-tetrazole at a concentration of 10 mM in a suitable organic solvent (e.g., acetone).

    • Prepare a 50 mM solution of 4-(4-nitrobenzyl)pyridine (NBP) in the same solvent.

    • Prepare a quenching solution of 1 M sodium hydroxide.

  • Alkylation Reaction:

    • In separate reaction vials, add 100 µL of each tetrazole stock solution.

    • Add 100 µL of the NBP solution to each vial.

    • Incubate the reaction mixtures at a constant temperature (e.g., 37 °C) for a defined period (e.g., 1 hour).

    • Include a solvent-only control.

  • Color Development and Measurement:

    • After incubation, add 200 µL of the sodium hydroxide solution to each vial to develop the color.

    • Measure the absorbance of the resulting blue-violet color at a specific wavelength (typically around 600 nm) using a spectrophotometer.

  • Data Analysis:

    • The intensity of the color is proportional to the extent of NBP alkylation.

    • Compare the absorbance values for the different haloalkyl tetrazoles. A higher absorbance indicates a higher degree of alkylation and thus higher reactivity.

    • The experiment should be performed in triplicate to ensure reproducibility.

The workflow for this comparative experiment is illustrated in the diagram below.

Experimental_Workflow T1 Prepare Tetrazole Solutions (Chloro, Bromo, Iodo) R1 Mix Tetrazole and NBP T1->R1 T2 Prepare NBP Solution T2->R1 R2 Incubate at 37°C R1->R2 A1 Add NaOH (Color Development) R2->A1 A2 Measure Absorbance at 600 nm A1->A2 A3 Compare Reactivity A2->A3

Caption: Workflow for comparing the reactivity of haloalkyl tetrazole agents.

Summary and Outlook

This compound is a representative of a class of tetrazole-based alkylating agents with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While direct experimental comparisons with other haloalkyl tetrazoles are lacking in the literature, a clear reactivity trend can be predicted based on the nature of the halogen leaving group (I > Br > Cl).

The provided experimental protocol offers a straightforward method for empirically validating this predicted reactivity and for quantifying the relative alkylating potential of these compounds. Further research is warranted to synthesize and evaluate a broader range of tetrazole alkylating agents to establish a comprehensive structure-activity relationship. Understanding the interplay between the tetrazole core, the nature of the alkylating arm, and the resulting biological activity will be crucial for the rational design of novel and effective therapeutic agents.

References

Unveiling the Structure: A Comparative Guide to the Validation of 5-(2-Chloroethyl)-1H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of standard analytical techniques used to confirm the structure of 5-(2-Chloroethyl)-1H-tetrazole and its derivatives. By presenting experimental data from analogous compounds, this document serves as a practical reference for the structural elucidation of this important class of molecules.

The unambiguous determination of a molecule's three-dimensional structure is a critical step in the discovery and development of new chemical entities. For derivatives of this compound, a combination of spectroscopic and crystallographic methods is typically employed to ensure the correct connectivity and stereochemistry. This guide outlines the expected outcomes and provides detailed experimental protocols for the key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Analysis of Spectroscopic and Crystallographic Data

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data of 5-Substituted Tetrazoles

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
This compound (Predicted) DMSO-d₆~3.5-4.0 (t, 2H, -CH₂-Cl), ~3.2-3.6 (t, 2H, -CH₂-Tetrazole), ~15-17 (br s, 1H, NH)~155-160 (C5-Tetrazole), ~40-45 (-CH₂-Cl), ~25-30 (-CH₂-Tetrazole)
5-Benzyl-1H-tetrazole[1]DMSO-d₆16.23 (br, 1H), 7.22-7.34 (m, 3H), 7.19 (d, 1H), 4.27 (s, 2H)Not Reported
5-(4-Chlorobenzyl)-1H-tetrazole[1]DMSO-d₆16.10 (br, 1H), 7.36 (d, 2H), 7.26 (d, 2H), 4.25 (s, 2H)155.80, 135.41, 132.27, 131.16, 129.16, 28.73
5-Phenyl-1H-tetrazole[1]DMSO-d₆17.45 (br, 1H), 7.99 (d, 2H), 7.54 (t, 3H)155.93, 131.84, 129.78, 127.33, 124.63, 120.69

Table 2: Mass Spectrometry Fragmentation Patterns of 5-Substituted Tetrazoles

Ionization ModeGeneral Fragmentation Pathway for 5-Substituted TetrazolesExpected Fragments for this compound (m/z)
Electron Ionization (EI) Loss of N₂, loss of the substituent, cleavage of the substituent.[2]132/134 ([M]⁺), 104/106 ([M-N₂]⁺), 97 ([M-Cl]⁺), 69 ([M-CH₂Cl]⁺), 43 ([CH₂CH₂Cl]⁺)
Electrospray Ionization (ESI-MS/MS) Positive Mode: Loss of HN₃.[1] Negative Mode: Loss of N₂.[1]Positive Mode: 133/135 ([M+H]⁺) → 90/92 ([M+H-HN₃]⁺) Negative Mode: 131/133 ([M-H]⁻) → 103/105 ([M-H-N₂]⁻)

Table 3: Comparative Single-Crystal X-ray Diffraction Data of Tetrazole Derivatives

Feature5-(2-Mercaptoethyl)-1H-tetrazoleGeneral Observations for Tetrazole Derivatives
Crystal System MonoclinicOften monoclinic or orthorhombic.
Space Group P2₁/cCentrosymmetric space groups are common for racemic mixtures.[3]
Key Bond Lengths (Å) C-S: 1.81, C-C: 1.51, Tetrazole C-N: ~1.32-1.36, Tetrazole N-N: ~1.30-1.38Tetrazole ring is planar with characteristic bond lengths indicating aromaticity.
Intermolecular Interactions Hydrogen bonding between tetrazole rings (N-H···N)Strong N-H···N hydrogen bonds are a defining feature of the crystal packing in 1H-tetrazoles.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable data for structural validation. Below are generalized procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • EI-MS: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

    • ESI-MS: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent mixture compatible with ESI (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

  • Instrumentation:

    • EI-MS: Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

    • ESI-MS: Use a standalone ESI mass spectrometer or a liquid chromatograph-mass spectrometer (LC-MS) system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • EI-MS: Acquire a full scan mass spectrum over a mass range of m/z 50-500. The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min. Acquire full scan mass spectra. For tandem MS (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to obtain a product ion spectrum.

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. Interpret the fragmentation pattern to deduce the structure of the molecule. In ESI-MS/MS, the fragmentation of the precursor ion provides valuable information about the connectivity of the molecule.[1]

Single-Crystal X-ray Diffraction

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • A full sphere of diffraction data is typically collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, bond angles, and torsion angles. Examine the crystal packing to identify and characterize intermolecular interactions such as hydrogen bonds. The resulting crystallographic information file (CIF) provides the definitive structural proof.

Visualizing the Validation Workflow

The structural validation of a novel compound like a this compound derivative follows a logical workflow, integrating various analytical techniques to build a comprehensive and unambiguous structural assignment.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Provides information on connectivity and proton/ carbon environments MS Mass Spectrometry (EI, ESI) Purification->MS Confirms molecular weight and fragmentation pattern Xray Single-Crystal X-ray Diffraction Purification->Xray Requires single crystals Validation Final Structural Confirmation NMR->Validation MS->Validation Xray->Validation Provides definitive 3D structure

Caption: Workflow for the structural validation of a novel compound.

The combination of these powerful analytical techniques provides a robust framework for the structural validation of this compound derivatives. While direct experimental data for the parent compound may be limited, the comparative approach outlined in this guide, utilizing data from analogous structures, offers a reliable pathway for researchers to confirm the identity and purity of their synthesized molecules. The provided experimental protocols serve as a foundation for developing specific methods tailored to the unique properties of each new derivative.

References

A Comparative Guide to the Reactivity of 5-(2-Chloroethyl)-1H-tetrazole and Other Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-(2-Chloroethyl)-1H-tetrazole against other commonly used electrophiles in chemical synthesis and drug development. Understanding the relative reactivity of these compounds is crucial for designing efficient synthetic routes, developing novel therapeutic agents, and elucidating biological mechanisms. This document presents available quantitative data, detailed experimental protocols for assessing reactivity, and visualizations of relevant chemical and biological pathways.

Introduction to Electrophilicity and its Importance

In the realm of organic chemistry, the concepts of nucleophilicity and electrophilicity are fundamental to understanding chemical reactivity.[1] Electrophiles are chemical species that are "electron-loving" and tend to accept electron pairs to form new covalent bonds.[1] The reactivity of an electrophile is a critical parameter in a wide array of chemical transformations, including nucleophilic substitution and addition reactions, which are cornerstones of synthetic chemistry and drug action.

This compound is a bifunctional molecule containing a tetrazole ring, a known bioisostere for carboxylic acids, and a reactive chloroethyl group.[2][3] This combination of features makes it an interesting building block in medicinal chemistry. The chloroethyl moiety acts as an electrophile, susceptible to attack by nucleophiles, enabling its use in alkylation reactions for the synthesis of more complex molecules and for covalent modification of biological targets.

Quantitative Assessment of Electrophile Reactivity

A quantitative understanding of electrophile reactivity allows for the prediction of reaction rates and selectivity. One of the most comprehensive scales for this purpose is Mayr's electrophilicity scale, which assigns a parameter, E, to each electrophile.[1][4][5] This scale allows for the prediction of reaction rate constants (k) through the equation:

log k = s(N + E)

where N is the nucleophilicity parameter of the reacting nucleophile and s is a nucleophile-specific slope parameter.[1][5]

To provide a tangible comparison, the following table summarizes the relative reactivity of various electrophiles in SN2 reactions. It is important to note that these are general trends, and actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.

ElectrophileGeneral StructureLeaving GroupRelative Reactivity in SN2 Reactions
This compound Tetrazole-CH₂CH₂-ClChlorideModerate
Ethyl BromideCH₃CH₂-BrBromideHigher than Chloro-alkanes
Ethyl IodideCH₃CH₂-IIodideHigher than Bromo-alkanes
Ethyl TosylateCH₃CH₂-OTsTosylateVery High (Good Leaving Group)
Benzyl ChloridePh-CH₂-ClChlorideHigh (Resonance Stabilization of Transition State)

Experimental Protocols for Assessing Electrophile Reactivity

To quantitatively compare the reactivity of this compound with other electrophiles, a standardized kinetic assay is essential. A common and robust method is a pseudo-first-order kinetic study using a model nucleophile and monitoring the reaction progress over time, often via UV-Vis spectroscopy.[7][8][9]

Protocol: Kinetic Analysis of Electrophile Reactivity via UV-Vis Spectroscopy

This protocol describes a general method to determine the second-order rate constant for the reaction of an electrophile with a nucleophile that has a distinct UV-Vis absorbance spectrum from the product.

Materials:

  • This compound

  • Other electrophiles for comparison (e.g., ethyl bromide, benzyl chloride)

  • A suitable nucleophile with a chromophore (e.g., 4-nitrothiophenolate)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • A UV-Vis spectrophotometer with temperature control and kinetic measurement capabilities

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the nucleophile (e.g., 10 mM 4-nitrothiophenol in ethanol).

    • Prepare stock solutions of each electrophile to be tested (e.g., 100 mM in a compatible solvent like DMSO or ethanol).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the nucleophile in the reaction buffer to determine its wavelength of maximum absorbance (λmax).

    • Record the spectrum of the expected product (if available) to ensure it has a different absorbance profile at the chosen λmax.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, prepare a solution of the nucleophile in the reaction buffer at a known concentration (e.g., 50 µM).

    • Initiate the reaction by adding a large excess of the electrophile stock solution (e.g., to a final concentration of 1 mM). The concentration of the electrophile should be at least 10-fold higher than the nucleophile to ensure pseudo-first-order conditions.

    • Immediately start monitoring the decrease in absorbance at the λmax of the nucleophile over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -kobs, where kobs is the observed pseudo-first-order rate constant.[6]

    • The second-order rate constant (k₂) can be calculated using the following equation: k₂ = kobs / [Electrophile].[6]

    • Repeat the experiment for each electrophile to be compared.

Visualization of a Relevant Signaling Pathway and Experimental Workflow

Tetrazole derivatives have been investigated as inhibitors of various enzymes, including kinases, which are key regulators of cellular signaling pathways.[10][11] For instance, tetrazole-tethered quinazoline derivatives have been designed as inhibitors of Src kinase, a non-receptor tyrosine kinase involved in cancer development and metastasis.[10]

The following diagram illustrates a simplified representation of a signaling pathway involving Src kinase and its inhibition.

Src_Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Src Src Kinase RTK->Src Activates Substrate Downstream Substrates Src->Substrate Phosphorylates Proliferation Cell Proliferation & Metastasis Substrate->Proliferation Promotes Inhibitor This compound (or derivative) Inhibitor->Src Inhibits

Caption: Simplified Src Kinase Signaling Pathway and its Inhibition.

Workflow for Electrophilic Fragment Screening

The electrophilic nature of this compound makes it a potential candidate for use in electrophilic fragment screening, a powerful method in drug discovery for identifying covalent inhibitors.[12][13][14][15][16] The general workflow for such a screen is depicted below.

Electrophilic_Fragment_Screening_Workflow cluster_0 Screening Phase cluster_1 Validation & Optimization Phase Library Electrophilic Fragment Library (including this compound) Screening High-Throughput Screening (e.g., Mass Spectrometry, Fluorescence Assay) Library->Screening Target Protein Target (e.g., Kinase with Cysteine residue) Target->Screening Hits Initial Hits Screening->Hits Validation Hit Validation (Dose-response, Selectivity) Hits->Validation Optimization Structure-Activity Relationship (SAR) & Medicinal Chemistry Validation->Optimization Lead Lead Compound Optimization->Lead

Caption: General Workflow for Electrophilic Fragment Screening.

Conclusion

This compound represents a versatile electrophilic building block with potential applications in both chemical synthesis and as a covalent modifier of biological targets. While direct quantitative data on its reactivity is sparse, its chemical structure suggests a moderate electrophilicity, making it a suitable substrate for a variety of nucleophilic substitution reactions. The provided experimental protocol offers a standardized method for quantitatively assessing its reactivity in comparison to other electrophiles. Furthermore, its potential role as a kinase inhibitor highlights its relevance in drug discovery, where electrophilic fragment screening provides a powerful avenue for identifying novel therapeutic agents. Further kinetic studies are warranted to precisely position this compound on established electrophilicity scales, which would greatly aid in its rational application in both chemistry and chemical biology.

References

A Comparative Guide to the Synthesis of 5-(2-Chloroethyl)-1H-tetrazole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of appropriate reagents and synthetic routes is paramount to achieving cost-effectiveness, safety, and efficiency. This guide provides a detailed cost-benefit analysis of utilizing 5-(2-Chloroethyl)-1H-tetrazole, a key intermediate in the production of various active pharmaceutical ingredients (APIs). We will objectively compare its primary synthesis method with a viable alternative, supported by experimental data, cost analysis of reagents, and safety considerations. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to this compound and its Significance

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group, which can enhance the metabolic stability and lipophilicity of a drug molecule. This compound is a valuable building block that allows for the introduction of a tetrazole-ethyl side chain through nucleophilic substitution reactions. Its bifunctional nature, possessing both a reactive chloro group and a tetrazole ring, makes it a versatile reagent in the synthesis of complex heterocyclic compounds.

Primary Synthesis Route: The Chlorination of 5-(2-Hydroxyethyl)-1H-tetrazole

A common industrial method for the preparation of this compound involves a multi-step process starting from hydroxypropionitrile. This process, as outlined in various patents, can be summarized in the following stages:

  • Formation of 5-(2-Hydroxyethyl)-1H-tetrazole: Hydroxypropionitrile reacts with sodium azide in the presence of a base, such as triethylamine, under high-pressure conditions to yield 5-(2-Hydroxyethyl)-1H-tetrazole.

  • Protection of the Tetrazole Ring: The tetrazole nitrogen is protected, often using triphenylchloromethane (trityl chloride), to prevent side reactions in the subsequent chlorination step.

  • Chlorination of the Hydroxyl Group: The protected intermediate is then treated with a chlorinating agent, such as thionyl chloride, to replace the hydroxyl group with a chlorine atom.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

This synthetic pathway is illustrated in the following workflow diagram:

A Hydroxypropionitrile C 5-(2-Hydroxyethyl)-1H-tetrazole A->C Cycloaddition B Sodium Azide, Triethylamine B->C E Protected Tetrazole C->E Protection D Triphenylchloromethane D->E G Protected this compound E->G Chlorination F Thionyl Chloride F->G I This compound G->I Deprotection H Acidic Deprotection H->I

Diagram 1: Synthesis of this compound via Chlorination.

Alternative Synthesis Route: Direct Cycloaddition of 3-Chloropropionitrile

A more direct and potentially more atom-economical alternative involves the [3+2] cycloaddition reaction between 3-chloropropionitrile and an azide source, typically sodium azide. This one-step process, catalyzed by a Lewis acid such as zinc chloride, can directly yield this compound.

The workflow for this alternative synthesis is significantly simpler:

A 3-Chloropropionitrile C This compound A->C [3+2] Cycloaddition B Sodium Azide, ZnCl2 B->C

Diagram 2: Direct Synthesis of this compound.

Comparative Analysis: Performance and Experimental Data

To provide a clear comparison, the following table summarizes the key performance indicators for both synthetic routes based on available literature and patent data.

ParameterPrimary Route (Chlorination)Alternative Route (Direct Cycloaddition)
Starting Materials Hydroxypropionitrile, Sodium Azide, Triethylamine, Triphenylchloromethane, Thionyl Chloride3-Chloropropionitrile, Sodium Azide, Zinc Chloride
Number of Steps 4 (Cycloaddition, Protection, Chlorination, Deprotection)1 (Cycloaddition)
Typical Overall Yield Moderate to Good (Specific yield data is proprietary and varies)Good to Excellent (Reported yields for similar reactions are often >80%)[1]
Reaction Conditions High pressure for initial step, use of protecting groups, multiple solvent changesTypically atmospheric pressure, elevated temperature (e.g., 100-150°C)[1]
Purification Multiple purification steps requiredGenerally simpler purification

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in drug development. The following table provides an estimated cost comparison of the starting materials for each route. Prices are based on bulk quantities from various chemical suppliers and are subject to market fluctuations.

ReagentPrimary Route (Chlorination) - Estimated Cost (per kg)Alternative Route (Direct Cycloaddition) - Estimated Cost (per kg)
Hydroxypropionitrile~$20 - $40-
3-Chloropropionitrile-~$15 - $30
Sodium Azide~$15 - $25~$15 - $25
Triethylamine~$5 - $10-
Triphenylchloromethane~$50 - $80-
Thionyl Chloride~$5 - $10-
Zinc Chloride-~$3 - $7
Estimated Total Reagent Cost per kg of Product *High Low to Moderate

*This is a qualitative estimation and does not account for solvent costs, energy consumption, waste disposal, and labor, which are all expected to be higher for the multi-step primary route.

Benefits of the Primary Route:

  • May offer better control over impurities in some cases.

  • The starting material, hydroxypropionitrile, may be more readily available from certain suppliers.

Drawbacks of the Primary Route:

  • Significantly more complex with multiple reaction and purification steps, leading to higher labor and operational costs.

  • Lower overall atom economy and generates more waste.

  • Requires the use of a protecting group, adding to the cost and complexity.

  • Involves hazardous reagents like thionyl chloride.

Benefits of the Alternative Route:

  • Significantly simpler one-pot synthesis, leading to lower operational costs and higher throughput.

  • Higher atom economy and less waste generation, making it a "greener" alternative.

  • Avoids the use of protecting groups and hazardous reagents like thionyl chloride.

  • Lower estimated reagent cost.

Drawbacks of the Alternative Route:

  • The direct cycloaddition may sometimes lead to the formation of isomeric byproducts, requiring careful optimization of reaction conditions.

  • The use of metal catalysts like zinc chloride may require an additional step for their removal from the final product.

Experimental Protocols

General Protocol for the [3+2] Cycloaddition of a Nitrile with Sodium Azide (Illustrative for the Alternative Route): [1][2]

Warning: This reaction should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Sodium azide is highly toxic, and the reaction can potentially generate hydrazoic acid, which is explosive.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the nitrile (1.0 eq), sodium azide (1.1-1.5 eq), and a catalytic amount of zinc chloride (0.1-0.3 eq).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 100-150°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of ~2. This step should be done cautiously to quench any unreacted azide and protonate the tetrazole.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety Considerations

The synthesis of tetrazoles, particularly when using azides, requires strict adherence to safety protocols.

  • Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides.

  • Hydrazoic Acid: The protonation of sodium azide can form highly toxic and explosive hydrazoic acid. Reactions should be performed in a well-ventilated area, and acidic conditions should be carefully controlled.

  • Thionyl Chloride: A corrosive and lachrymatory substance that reacts violently with water.

  • Triethylamine: A flammable and corrosive liquid.

The direct cycloaddition route is generally considered safer as it avoids the use of thionyl chloride and can be performed under conditions that minimize the formation of free hydrazoic acid.

Conclusion

Based on this comparative analysis, the direct [3+2] cycloaddition of 3-chloropropionitrile with sodium azide presents a more cost-effective, efficient, and safer route for the synthesis of this compound compared to the multi-step chlorination of 5-(2-hydroxyethyl)-1H-tetrazole. While the primary route may be established in some manufacturing processes, the significant advantages in terms of process simplification, cost reduction, and improved safety profile make the alternative route a highly attractive option for new process development and for optimizing existing syntheses. Researchers and drug development professionals are encouraged to consider the direct cycloaddition approach for a more sustainable and economical production of this valuable synthetic intermediate.

References

A Comparative Guide to Catalysts for 5-Substituted Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of medicinal chemistry and materials science, owing to the tetrazole ring's role as a bioisostere for carboxylic acids and its application in energetic materials.[1] The primary synthetic route, the [3+2] cycloaddition of nitriles and azides, has been the subject of extensive research to improve efficiency, safety, and environmental friendliness.[2] This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The following table summarizes the performance of a range of prominent catalysts in the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide.

CatalystSubstrate (Nitrile)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Heterogeneous Catalysts
CoY ZeolitePhenylacetonitrile20 mgDMF1201495[3][4]
Silica Sulfuric AcidBenzonitrile0.03 gDMF110695[5]
Fe₃O₄@SiO₂@BHA-Cu(II)Benzonitrile8 mgEthanolReflux0.596[6]
Homogeneous Catalysts
Co(II)-complexBenzonitrile1.0DMSO1101299[7]
CuSO₄·5H₂OBenzonitrile2DMSO120294[8]
ZnCl₂Benzonitrile10Isopropanol80398[9]
Nanocatalysts
Fe₃O₄@SiO₂-Pr-NH₂-Cu(II)Benzonitrile0.02 gH₂O100198[10]
L-lysine-Pd(0) NPs4-Chlorobenzonitrile0.5H₂O1000.596[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative experimental protocols for the synthesis of 5-substituted tetrazoles using heterogeneous and homogeneous catalysts.

General Procedure for Heterogeneous Catalysis (Example: CoY Zeolite)
  • Catalyst Preparation: CoY zeolite can be prepared by an ion-exchange method using NaY zeolite and a cobalt salt solution. The resulting material is then filtered, washed, and dried.[3]

  • Reaction Setup: In a round-bottom flask, combine the nitrile (1 mmol), sodium azide (2 mmol), CoY zeolite (20 mg), and DMF (1 mL).[3]

  • Reaction Conditions: The mixture is stirred at 120 °C for 14 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate (10 mL). The catalyst is removed by filtration. The filtrate is washed with distilled water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the 5-substituted-1H-tetrazole.[3]

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.[3]

General Procedure for Homogeneous Catalysis (Example: Co(II)-complex)
  • Reaction Setup: To a 25 mL round-bottom flask, add the nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co(II)-complex (1.0 mol %) in DMSO (6 mL).[7]

  • Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours. Reaction progress is monitored by TLC.[7]

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then treated with dilute HCl (1N, 10 mL) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the product.[7]

Reaction Pathways and Experimental Workflow

The synthesis of 5-substituted tetrazoles can proceed through different mechanistic pathways depending on the starting materials and catalysts. The most common is the [3+2] cycloaddition. Multicomponent reactions (MCRs) offer an alternative, often more convergent, approach.

G General [3+2] Cycloaddition Pathway Nitrile R-C≡N Intermediate Activated Nitrile [Catalyst-N≡C-R] Nitrile->Intermediate Azide N₃⁻ Tetrazole 5-Substituted-1H-tetrazole Azide->Tetrazole Catalyst Catalyst Catalyst->Intermediate Intermediate->Tetrazole + N₃⁻

Caption: The catalyzed [3+2] cycloaddition of a nitrile and an azide ion.

G Experimental Workflow for Catalyst Screening cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Work-up Reactants Nitrile + Azide ReactionVessel Reaction Mixture Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating TLC TLC Monitoring Heating->TLC Filtration Catalyst Filtration (for heterogeneous) TLC->Filtration Extraction Extraction & Purification Filtration->Extraction Characterization Product Characterization (NMR, IR, MS) Extraction->Characterization

Caption: A typical workflow for screening catalysts in tetrazole synthesis.

Conclusion

The choice of catalyst for 5-substituted tetrazole synthesis is dependent on the desired reaction conditions, substrate scope, and the importance of catalyst recyclability. Heterogeneous catalysts, particularly nanocatalysts, offer significant advantages in terms of separation and reuse, aligning with the principles of green chemistry.[5] Homogeneous catalysts, while often highly active, may require more complex purification procedures.[7] This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options and select the most appropriate system for their synthetic goals.

References

Bridging the Gap: Validating Experimental Findings of Tetrazoles with Computational Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synergy between experimental research and computational modeling is pivotal in modern chemistry and drug discovery. For nitrogen-rich heterocyclic compounds like tetrazoles—valued for their broad applications in medicine and materials science—this integration is particularly crucial.[1] Tetrazoles are often used as bioisosteres for carboxylic acids, enhancing metabolic stability and other physicochemical properties in drug candidates.[2][3] This guide provides an objective comparison of experimental findings with computational validations for tetrazole derivatives, supported by detailed methodologies and data, to illuminate the power of this combined approach.

Data Presentation: A Comparative Analysis

Computational methods serve to rationalize and predict the outcomes of experimental work. Below, we compare quantitative data from common experimental assays with results from corresponding computational models.

Table 1: Structural Validation - NMR Spectroscopy vs. Density Functional Theory (DFT)

DFT calculations are frequently employed to predict the geometric and electronic structure of molecules. These predictions can be directly compared with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), to confirm the synthesis of the correct regioisomers (e.g., 1,5- vs. 2,5-disubstituted tetrazoles).

Compound TypeExperimental Finding (¹³C NMR)Computational Prediction (DFT)Validation Outcome
1,5-disubstituted tetrazoleTetrazole Carbon (C₅) signal at ~154 ppm[2]Calculated chemical shift aligns with the experimental value for the 1,5-isomer.Confirmed the successful synthesis and structural assignment of the 1,5-regioisomer.[2]
2,5-disubstituted tetrazoleTetrazole Carbon (C₅) signal at ~165 ppm[2]Calculated chemical shift is significantly deshielded, matching the 2,5-isomer's experimental data.Confirmed the structural assignment of the 2,5-regioisomer, showing a predictable difference of 9-12 ppm from the 1,5-isomer.[2]
Table 2: Biological Activity - Antimicrobial Assays vs. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[4] This is widely used to screen potential drug candidates and understand their mechanism of action, which can then be validated by in vitro antimicrobial tests that measure the Minimum Inhibitory Concentration (MIC).

CompoundExperimental MIC (μg/mL) vs. E. faecalis[4]Computational Docking Score (kcal/mol) vs. 14-α demethylase[4]Validation Outcome
Compound e1 1.2High docking contact energyThe compound with the lowest MIC (highest potency) also showed the most favorable binding energy in the docking simulation, validating its potential as an effective antimicrobial agent.[4]
Compound b1 1.3Favorable docking energyStrong experimental activity is supported by a good binding affinity in the computational model.[4]
Compound c1 1.8Moderate docking energyModerate experimental activity correlates with a less favorable, yet still significant, binding score.[4]
Azithromycin (Control) 1.2Not ApplicableStandard reference for experimental comparison.

Experimental and Computational Protocols

Detailed and reproducible methodologies are the bedrock of scientific validation.

Experimental Protocols
  • Synthesis of Tetrazole Derivatives : A common method involves the [2+3] cycloaddition reaction between a nitrile and an azide (e.g., sodium azide) or the Ugi multicomponent reaction.[3][5] The reaction progress is typically monitored by thin-layer chromatography (TLC). The resulting products are then purified, often using column chromatography on silica gel.[2]

  • Structural Characterization (NMR Spectroscopy) : The chemical structures of synthesized compounds are confirmed using ¹H and ¹³C NMR spectroscopy.[2][6] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard.

  • Antimicrobial Susceptibility Testing (MIC Determination) : The in vitro antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4] A serial dilution of the tetrazole compounds is prepared in a 96-well microtiter plate. Bacterial or fungal suspensions are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][6]

Computational Protocols
  • Density Functional Theory (DFT) Calculations : To predict molecular structures and properties, geometry optimization and frequency calculations are performed using DFT.[1][2] A common functional and basis set combination is B3LYP/6-311++G(d,p).[7] These calculations provide optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and can be used to simulate NMR spectra to compare with experimental results.[6]

  • Molecular Docking : Docking studies are performed to investigate the binding interactions between the synthesized tetrazole derivatives and a specific protein target (e.g., bacterial DNA polymerase or fungal 14-α demethylase).[4][6] The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[3] The tetrazole molecules (ligands) are prepared (e.g., energy minimized) and then docked into the active site of the protein using software like AutoDock or PyRx. The results are analyzed based on binding energy scores and the visualization of interactions (e.g., hydrogen bonds).[4][8]

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and relationships in a clear, concise manner.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of Tetrazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification activity In Vitro Biological Assay (e.g., MIC) purification->activity validation1 Structural Validation purification->validation1 validation2 Activity Correlation activity->validation2 dft DFT Calculations (Structure, NMR Prediction) dft->validation1 docking Molecular Docking (Binding Affinity) docking->validation2 adme ADME/Toxicity Prediction conclusion Validated Lead Compound adme->conclusion validation1->conclusion validation2->conclusion

Caption: Integrated workflow for tetrazole drug discovery.

G cluster_protein Protein Target (e.g., Enzyme) cluster_ligand Tetrazole Ligand active_site Active Site docking Molecular Docking Simulation active_site->docking tetrazole Tetrazole Derivative tetrazole->docking binding Prediction: - Binding Energy - Interactions (H-Bonds, etc.) docking->binding validation Validation with Experimental Data (e.g., MIC) binding->validation

Caption: Molecular docking validates biological activity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 5-(2-Chloroethyl)-1H-tetrazole, due to its chemical structure, requires careful handling and adherence to specific disposal protocols. The tetrazole ring system is known for its energetic nature, and the presence of a halogenated alkyl chain necessitates its classification as a hazardous waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound should be handled as a reactive and potentially explosive hazardous substance. The high nitrogen content of the tetrazole ring contributes to its energetic instability, and it may decompose explosively when subjected to heat, shock, or friction.[1] The chloroethyl group classifies it as a halogenated organic compound.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (such as nitrile), and chemical safety goggles with a face shield.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key hazard classifications that inform the disposal procedure.

Hazard ClassificationDescription
Explosive Potential The tetrazole functional group is energetically unstable and may decompose explosively under heat, shock, or friction.[1]
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on data for similar compounds.[1][5]
Halogenated Organic Waste The presence of the chloroethyl group requires segregation as halogenated waste.[6]
Environmental Hazard Halogenated organic compounds can have long-lasting harmful effects on aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. On-site chemical treatment or deactivation is strongly discouraged without a validated and peer-reviewed protocol due to the risk of uncontrolled decomposition.[1]

  • Waste Segregation and Collection:

    • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[7][8]

    • This waste must be segregated as halogenated organic waste .[6] Do not mix with non-halogenated waste streams, as this can increase disposal costs and environmental impact.[9]

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is kept closed when not in use.[8]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., explosive, toxic).[10][11]

    • Store the waste container in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials.[2][3]

    • Do not store with strong oxidizing agents, reducing agents, strong acids, or bases.[12]

  • Spill and Contamination Management:

    • In case of a spill, evacuate the area and prevent access.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and any contaminated items (e.g., gloves, paper towels) into the designated halogenated hazardous waste container.[13]

    • Decontaminate the spill area thoroughly.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

    • Waste material must be disposed of in accordance with all national and local regulations.[3][5]

    • Provide the disposal company with a complete and accurate description of the waste contents.

Experimental Protocols

No specific experimental protocols for the deactivation or disposal of this compound are cited in the available safety literature. The standard and recommended procedure is collection and disposal by a certified hazardous waste management service.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE: - Flame-retardant lab coat - Chemical-resistant gloves - Safety goggles & face shield start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect waste in a dedicated, compatible container fume_hood->collect_waste Step 2 segregate_waste Segregate as 'Halogenated Organic Waste' collect_waste->segregate_waste label_container Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms segregate_waste->label_container store_waste Store in a cool, well-ventilated Satellite Accumulation Area label_container->store_waste Step 3 check_incompatibility Ensure storage away from incompatible materials store_waste->check_incompatibility contact_ehs Contact Institutional EHS or Licensed Disposal Company check_incompatibility->contact_ehs Step 4 provide_info Provide accurate waste information contact_ehs->provide_info end End: Professional Disposal provide_info->end

References

Essential Safety and Operational Guide for Handling 5-(2-Chloroethyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-(2-Chloroethyl)-1H-tetrazole (CAS Number: 18755-46-9).[1][2] Adherence to these protocols is essential for ensuring laboratory safety and mitigating potential risks associated with this compound.

Chemical Properties and Hazards: this compound is a heterocyclic compound containing a tetrazole ring and a chloroethyl substituent.[3] This structure contributes to its reactivity, making it a useful intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] However, its reactive nature also presents potential health risks and requires careful handling.[3] Tetrazole compounds, as a class, can be energetic materials, and precautions should be taken to avoid friction, impact, and heat.[4] The chloroethyl group allows for nucleophilic substitution reactions.[3]

Hazard statements associated with similar tetrazole compounds include toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound due to its potential hazards.[4] The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Standards/Considerations
Eye/Face Protection Chemical splash goggles and a face shield.[4]Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions.[4]
Hand Protection Chemical impermeable gloves.[6] Two pairs of chemotherapy gloves are recommended when handling hazardous products.[7]Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Body Protection A disposable gown made of polyethylene-coated polypropylene or other laminate materials with demonstrated resistance to permeability.[7] A lab coat may be sufficient for low-risk activities, but a more protective gown is recommended for handling hazardous compounds.[7]Laboratory coats, surgical scrubs, and isolation gowns made of cloth or other absorbent materials are not appropriate for handling hazardous products.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if exposure limits are exceeded.[8][9]The choice of respirator should be based on a risk assessment. For non-routine situations or spills, a self-contained breathing apparatus may be necessary.[8]
Foot Protection Closed-toe shoes are mandatory in the laboratory. Shoe covers should be used when there is a risk of contamination.[7]Ensure chemicals have not accumulated in shoes.[10]
Head and Hair Protection Disposable head and hair covers (including for beards and mustaches) are recommended to prevent contamination.[7]---
Handling and Storage Procedures

Handling:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Minimize Dust: Minimize dust generation and accumulation.[8] Use wet methods for cleaning up spills to prevent dust from becoming airborne.[4]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Ground all equipment to prevent static discharge.[4]

  • Tools: Use non-metal or Teflon-coated spatulas for transfers to avoid friction and impact.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[5]

Storage:

  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

  • Incompatibilities: Store away from strong oxidizing agents and combustible materials.[8]

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.[5]

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Contain: For small spills, and if you are trained to do so, carefully clean up using non-sparking tools and wet methods to prevent dust generation.[4]

  • Collect: Place the spilled material into a sealed, suitable container for hazardous waste disposal.[4][8]

  • Decontaminate: Clean the affected area thoroughly.

Fire:

  • Evacuate: In case of fire, evacuate the area immediately and call emergency services.[4]

  • Extinguishing Media: If the fire is small and has not reached the chemical, it may be extinguished with a standard fire extinguisher (water spray, dry chemical, carbon dioxide, or chemical foam).[4][8]

  • Do Not Fight: If the energetic material is involved in the fire, do not attempt to fight it. Evacuate to a safe distance.[4]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes.[10] Seek medical attention if irritation occurs.[5]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with national and local regulations.[5]

Disposal Protocol:

  • Containerization: Place waste material in its original container or a clearly labeled, sealed, and suitable container for hazardous waste. Do not mix with other waste.[5]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal by an approved waste disposal plant.[5] Handle uncleaned containers as you would the product itself.[5]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound Using Non-Sparking Tools prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_clean Clean Work Area handling_transfer->post_clean disposal_collect Collect Waste in Labeled, Sealed Container handling_transfer->disposal_collect Waste Generated post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_ppe Properly Remove and Dispose of PPE post_decontaminate->post_ppe post_ppe->disposal_collect Contaminated PPE disposal_store Store in Designated Hazardous Waste Area disposal_collect->disposal_store disposal_arrange Arrange for Professional Disposal disposal_store->disposal_arrange

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.